Tenatoprazole
Description
TENATOPRAZOLE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in first source
Propriétés
IUPAC Name |
5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFDAUIVDSSISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046687 | |
| Record name | Tenatoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113712-98-4 | |
| Record name | Tenatoprazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenatoprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenatoprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENATOPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tenatoprazole's Mechanism of Action as a Proton Pump Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of tenatoprazole, a novel proton pump inhibitor (PPI). It delves into its unique chemical structure, activation pathway, interaction with the gastric H+/K+-ATPase, and its distinct pharmacokinetic and pharmacodynamic profile compared to traditional benzimidazole-based PPIs.
Introduction: A Novel Imidazopyridine-Based PPI
This compound (TU-199) is a third-generation proton pump inhibitor distinguished by its imidazo[4,5-b]pyridine core, a structural departure from the benzimidazole moiety found in first-generation PPIs like omeprazole and lansoprazole.[1][2] This structural modification is central to its unique pharmacological properties, most notably its significantly prolonged plasma half-life.[1][3] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment to exert its inhibitory effect on the final step of gastric acid secretion.[4][5] Its potent and sustained action, particularly in controlling nocturnal acid breakthrough, has positioned it as a subject of significant interest in the management of acid-related disorders.[1][6]
Chemical Activation Pathway
This compound is a weak base that, after absorption into the systemic circulation, selectively accumulates in the acidic secretory canaliculi of gastric parietal cells.[7][8] The highly acidic environment (pH < 2) triggers a two-step protonation process, converting the inactive prodrug into its active, reactive cationic species: a tetracyclic sulfenamide or sulfenic acid.[7][9]
The activation process is initiated by the protonation of the pyridine nitrogen, followed by a second protonation on the imidazopyridine ring.[2][9] This acid-catalyzed molecular rearrangement results in the formation of the active inhibitor that is capable of forming covalent bonds with its target.[2][10] The rate of this activation is slower for this compound compared to many other PPIs, a characteristic that influences its binding profile on the proton pump.[7][8][11]
Molecular Interaction with H+/K+-ATPase
The activated form of this compound acts as a covalent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for exchanging cytoplasmic hydronium ions (H+) for extracellular potassium ions (K+).[9][10]
Target Binding Sites: The reactive sulfenamide/sulfenic acid forms irreversible disulfide bonds with specific cysteine residues on the alpha-subunit of the proton pump, accessible from the luminal side.[4][5] Unlike other PPIs, this compound's slower activation allows it to access and bind to cysteine residues located deeper within the transmembrane domain of the enzyme.[7][8]
Studies involving tryptic and thermolysin digestion of the this compound-labeled ATPase have identified the primary binding sites as:
-
Cysteine 813 (Cys813): Located in the luminal vestibule between transmembrane segments 5 and 6 (TM5/6).[1][4]
-
Cysteine 822 (Cys822): Located within the sixth transmembrane segment (TM6).[1][4][7]
The covalent modification of these cysteines locks the H+/K+-ATPase in an inactive E2 configuration, thereby inhibiting its pumping function and blocking gastric acid secretion.[1]
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 25 Years of Proton Pump Inhibitors: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the clinical pharmacology of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tenatoprazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenatoprazole, a potent and long-acting proton pump inhibitor (PPI), represents a significant advancement in the management of acid-related gastrointestinal disorders. Its unique imidazopyridine structure confers a distinct pharmacokinetic profile, characterized by a prolonged plasma half-life, leading to more sustained acid suppression compared to conventional benzimidazole-based PPIs. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key pharmacological data of this compound, intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Emergence of a Novel Proton Pump Inhibitor
The development of proton pump inhibitors revolutionized the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound (codenamed TU-199) was discovered and developed by Mitsubishi Tanabe Pharma as a next-generation PPI.[1] The core innovation of this compound lies in its imidazo[4,5-b]pyridine ring system, a structural departure from the benzimidazole moiety common to earlier PPIs like omeprazole.[2] This modification significantly reduces the rate of metabolism, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[2][3] This extended duration of action offers the potential for improved control of gastric acid, particularly nocturnal acid breakthrough.[4]
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates, followed by their coupling and a final oxidation step. An improved and cost-effective synthesis has been developed to enhance yield and purity.[5]
Synthesis of Intermediate 1: 2-mercapto-5-methoxyimidazo[4,5-b]pyridine
A common synthetic route to this intermediate starts from 2,6-dichloropyridine and proceeds through methoxylation, nitration, amination, reduction, and finally cyclization with carbon disulfide. The overall yield for this five-step process is reported to be around 43.6% to 45.7%.[2][6]
Experimental Protocol:
-
Methoxylation, Nitration, and Amination: 2,6-dichloropyridine is first reacted with sodium methoxide to yield 2-chloro-6-methoxypyridine. Subsequent nitration and amination produce 2-amino-6-methoxy-3-nitropyridine.
-
Reduction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced, typically using a reducing agent like tin(II) chloride, to give 2,3-diamino-6-methoxypyridine.[7]
-
Cyclization: The resulting diamine is then cyclized with carbon disulfide in the presence of a base such as potassium hydroxide to form the target intermediate, 2-mercapto-5-methoxyimidazo[4,5-b]pyridine.[6][7]
Synthesis of Intermediate 2: 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride
This intermediate can be synthesized from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.
Experimental Protocol:
-
Chlorination: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in a suitable solvent such as dichloromethane.[8]
-
A chlorinating agent, for instance, thionyl chloride, is added dropwise to the solution at room temperature under an inert atmosphere (e.g., argon).[8]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid residue is suspended in a non-polar solvent like hexane, filtered, washed, and dried to yield 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[8] An alternative greener approach utilizes toluene as the solvent and cools the reaction mixture to -5°C before the dropwise addition of thionyl chloride.[9]
Final Synthesis of this compound
The final steps involve the coupling of the two intermediates and subsequent oxidation.
Experimental Protocol:
-
Coupling Reaction: 2-mercapto-5-methoxyimidazo[4,5-b]pyridine and 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride are condensed in the presence of a base. A novel method utilizes water as the reaction solvent with an inorganic base, which simplifies the workup process by eliminating the need for solvent recovery and extraction with toxic solvents like chloroform.[10] This reaction yields the sulfide intermediate, 2-[[2-(3,5-dimethyl-4-methoxy-pyridinyl)methyl]thio]-5-methoxy-imidazo[4,5-b]pyridine.
-
Oxidation: The sulfide intermediate is then oxidized to the corresponding sulfoxide, this compound. This is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4] The reaction is followed by purification steps to isolate this compound.
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment.[11] It accumulates in the acidic canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide derivative.[11] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase (the proton pump).[11][12] this compound has been shown to bind to cysteine 813 and 822 in the transmembrane domain of the enzyme.[11][12][13] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[3]
Quantitative Pharmacological Data
The pharmacological properties of this compound have been characterized by its potent inhibition of the H+/K+-ATPase and its distinct pharmacokinetic profile.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (H+/K+-ATPase) | 3.2 µM | [14][15] |
| IC50 (hog gastric H+/K+-ATPase) | 6.2 µM | [16] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single and Repeated Doses)
| Dose | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |
| 10 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |
| 20 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |
| 40 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |
| 80 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |
| 120 mg (single) | Data not available | 2.5 - 4.3 | 4.8 - 7.7 | Data not available |
| 10 mg (repeated) | Data not available | Data not available | Data not available | Data not available |
| 20 mg (repeated) | Data not available | Data not available | Data not available | Data not available |
| 40 mg (repeated) | Data not available | Data not available | Data not available | Data not available |
| 80 mg (repeated) | Data not available | Data not available | Data not available | Data not available |
| 120 mg (repeated) | Data not available | Data not available | Data not available | Data not available |
Note: A study reported that after single administrations of 10, 20, 40, 80, and 120 mg, plasma concentrations reached a maximum between 2.5 and 4.3 hours, with a terminal half-life ranging from 4.8 to 7.7 hours. Cmax and AUC increased linearly between 10 to 80 mg.[11][17] Another study in dogs showed that (S)-tenatoprazole sodium salt hydrate provided a higher Cmax of 183 ng/mL, Tmax of 1.3 hours, and AUC of 822 ngh/mL.[14]*
Table 3: Comparative Efficacy of this compound and Esomeprazole on Intragastric pH in Healthy Volunteers
| Parameter | This compound 40 mg | Esomeprazole 40 mg | P-value | Reference |
| 24-h Median pH (Day 7) | 4.6 | 4.2 | < 0.05 | [4][18][19] |
| Night-time Median pH (Day 7) | 4.7 | 3.6 | < 0.01 | [4][18][19] |
| % Time with pH > 4 (Night-time, Day 7) | 64.3% | 46.8% | < 0.01 | [4][19] |
| 48-h Median pH | 4.3 | 3.9 | < 0.08 | [10] |
| % Time with pH > 4 (48-h) | 57% | 49% | < 0.03 | [10] |
| First Night Median pH | 4.2 | 2.9 | < 0.0001 | [10][20] |
| Second Night Median pH | 4.5 | 3.2 | < 0.0001 | [10][20] |
Visualizing the Synthesis and Mechanism
To further elucidate the processes described, the following diagrams illustrate the synthetic pathway and the mechanism of action of this compound.
Caption: Synthetic pathway of this compound from key intermediates.
Caption: Mechanism of action of this compound.
Conclusion
This compound stands out in the class of proton pump inhibitors due to its unique imidazopyridine structure and resulting long plasma half-life. The synthetic route, while multi-stepped, has been optimized for efficiency. Its mechanism of action follows the established pathway of irreversible proton pump inhibition, leading to potent and sustained suppression of gastric acid. The available clinical data suggests a superior control of nocturnal acid secretion compared to esomeprazole, highlighting its potential as a valuable therapeutic option for acid-related disorders. This guide provides a foundational understanding for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved process for the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine [yyhx.ciac.jl.cn]
- 3. Page loading... [guidechem.com]
- 4. CN102304127A - Novel method for preparing this compound - Google Patents [patents.google.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis of 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine [finechemicals.com.cn]
- 7. 2-Mercapto-5-methoxyimidazole[4,5-b]pyridine CAS#: 113713-60-3 [m.chemicalbook.com]
- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A comparative study of the early effects of this compound 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Molecular Binding Sites of Tenatoprazole on H+,K+-ATPase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between tenatoprazole and the gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This compound, a member of the proton pump inhibitor (PPI) class of drugs, effectively reduces stomach acid by covalently binding to and inactivating this enzyme. This document details the specific binding sites, presents quantitative binding data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows involved in its mechanism of action.
Quantitative Data on this compound Binding to H+,K+-ATPase
The interaction between this compound and H+,K+-ATPase has been characterized by several key quantitative parameters. These values are crucial for understanding the drug's potency, duration of action, and overall pharmacological profile.
| Parameter | Value | Species/Conditions | Reference |
| Binding Stoichiometry | 2.6 nmol/mg of enzyme | in vitro | [1][2][3] |
| 2.9 nmol/mg of enzyme | in vivo (at 2 hours post-administration) | [1][2] | |
| IC50 (Proton Transport Inhibition) | 3.2 µM | Not specified | [3] |
| IC50 (Hog Gastric H+,K+-ATPase Activity) | 6.2 µM | Hog | |
| Binding Site Reversibility | Half-life of 3.9 hours for binding at Cys813 | in vitro | [1][2] |
| Binding at Cys822 is sustained in the presence of reducing agents | in vitro | [1][2] |
Molecular Binding Sites and Mechanism of Action
This compound is a prodrug that requires activation in the acidic environment of the stomach's parietal cells.[1][2] The activated form, a reactive sulfenamide or sulfenic acid, then forms a covalent disulfide bond with specific cysteine residues on the α-subunit of the H+,K+-ATPase.[1][2][4]
The primary binding sites for this compound have been identified as:
-
Cysteine 813 (Cys813): Located in the luminal vestibule within the transmembrane domain 5 (TM5).[1][3][5][6]
-
Cysteine 822 (Cys822): Situated within the sixth transmembrane domain (TM6).[1][3][5][6]
The binding to these sites, particularly the irreversible nature of the bond with Cys822, leads to a long-lasting inhibition of the proton pump's activity.[1][2][6]
Signaling Pathway of this compound Action
The following diagram illustrates the pathway from this compound administration to the inhibition of H+,K+-ATPase.
Caption: this compound activation and binding pathway.
Experimental Protocols
The identification of this compound's binding sites and the characterization of its inhibitory activity rely on a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Binding Sites by Proteolytic Digestion and Mass Spectrometry
This protocol outlines the general steps to identify the specific cysteine residues that are covalently modified by this compound.
Caption: Workflow for identifying binding sites.
Methodology:
-
Incubation: Gastric H+,K+-ATPase enriched membrane vesicles are incubated with this compound (often radiolabeled to facilitate detection).
-
Denaturation, Reduction, and Alkylation:
-
The protein is denatured using a chaotropic agent like 8M urea to unfold it and expose the cysteine residues.
-
Disulfide bonds are reduced using dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Free cysteine residues that are not bound to this compound are alkylated with iodoacetamide to prevent them from reforming disulfide bonds.
-
-
Proteolytic Digestion:
-
Trypsin Digestion: The protein is digested with trypsin, which cleaves peptide chains mainly at the carboxyl side of the amino acids lysine or arginine. The digestion is typically carried out overnight at 37°C.
-
Thermolysin Digestion: Alternatively, thermolysin can be used. It is a thermostable metalloproteinase that preferentially cleaves at the N-terminus of hydrophobic amino acid residues. Digestion is often performed at an elevated temperature (e.g., 60-70°C).
-
-
Peptide Separation: The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.
-
Mass Spectrometry Analysis: The separated peptides are analyzed by mass spectrometry (MS) or tandem mass spectrometry (MS/MS) to determine their mass and sequence.
-
Identification of Modified Peptides: Peptides that show a mass shift corresponding to the adduction of the activated this compound molecule are identified. Sequencing of these peptides confirms the presence of the modified cysteine residues (Cys813 and Cys822).
H+,K+-ATPase Activity Assay
This assay measures the enzymatic activity of the proton pump and is used to determine the inhibitory effect of compounds like this compound. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.
Principle: ATPase hydrolyzes ATP into ADP and inorganic phosphate (Pi). The amount of Pi produced is proportional to the enzyme's activity.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and KCl.
-
ATP Solution: A stock solution of ATP is prepared.
-
Enzyme Preparation: H+,K+-ATPase enriched membrane vesicles.
-
Inhibitor Solution: this compound at various concentrations.
-
Colorimetric Reagent: A solution containing ammonium molybdate and a reducing agent (e.g., malachite green or ascorbic acid) to detect inorganic phosphate.
-
-
Assay Procedure:
-
The H+,K+-ATPase preparation is pre-incubated with different concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).
-
The colorimetric reagent is added, which reacts with the liberated Pi to produce a colored complex.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 660 nm).
-
-
Data Analysis: The ATPase activity is calculated from the amount of Pi produced. The IC50 value for this compound is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Radiolabeled Ligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a radiolabeled ligand (in this case, a radiolabeled form of this compound or a related compound) to its receptor.
Methodology:
-
Preparation of Materials:
-
Radiolabeled this compound: this compound labeled with a radioactive isotope (e.g., ¹⁴C or ³H).
-
Membrane Preparation: H+,K+-ATPase enriched vesicles.
-
Binding Buffer: A buffer optimized for the binding reaction.
-
Wash Buffer: An ice-cold buffer to remove unbound ligand.
-
Glass Fiber Filters: To separate bound from unbound ligand.
-
-
Saturation Binding Experiment:
-
A constant amount of the membrane preparation is incubated with increasing concentrations of radiolabeled this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.
-
The incubation is carried out until equilibrium is reached.
-
-
Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The specific binding data is then plotted against the radioligand concentration.
-
The Kd and Bmax values are determined by non-linear regression analysis of the saturation curve.
-
Conclusion
This compound exerts its potent acid-suppressing effect through a well-defined mechanism involving acid-catalyzed activation and subsequent covalent binding to specific cysteine residues (Cys813 and Cys822) on the gastric H+,K+-ATPase. The quantitative data and experimental methodologies detailed in this guide provide a solid foundation for researchers and drug development professionals working on proton pump inhibitors and related therapeutic agents. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the complex molecular interactions underlying the therapeutic action of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 3. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Protein Digestion and Mass Spectrometry Analysis Protocol [protocols.io]
- 6. The Advantages to Using Arg-C, Elastase, Thermolysin and Pepsin for Protein Analysis [promega.kr]
An In-depth Technical Guide to the Acid-Catalyzed Activation Pathway of Tenatoprazole Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed activation of tenatoprazole, a proton pump inhibitor (PPI) used in the management of acid-related disorders. Distinguished by its imidazopyridine backbone, in contrast to the benzimidazole core of many other PPIs, this compound exhibits a unique pharmacological profile, including a prolonged plasma half-life and sustained inhibition of gastric acid secretion.[1] This document details the molecular mechanism of its activation, presents relevant quantitative data, outlines key experimental protocols, and provides visual diagrams of the core pathways.
The Activation Pathway: From Prodrug to Active Inhibitor
This compound is a prodrug, meaning it is administered in an inactive form and requires conversion into its active state at the site of action.[2][3] This bioactivation is a multi-step, acid-catalyzed process that occurs within the highly acidic secretory canaliculi of the stomach's parietal cells, where the pH can drop to approximately 1.0.[4] The selective accumulation and activation in this acidic compartment confer specificity and a high safety profile to PPIs.[2]
The activation cascade proceeds as follows:
-
Initial Protonation: As a weak base with a pKa of approximately 4.04, this compound selectively accumulates in the acidic parietal cell environment.[2] The first protonation event is crucial for this accumulation.[5] Density functional theory (DFT) calculations suggest that the activation of this compound is more complex than that of typical benzimidazole PPIs due to the presence of an additional nitrogen atom in its imidazopyridine ring.[6]
-
Second Protonation and Rearrangement: A second protonation is required for the conversion of the prodrug into its active form.[4] This triggers a molecular rearrangement, leading to the formation of a highly reactive spiro intermediate.[6]
-
Formation of Active Species: The spiro intermediate rapidly aromatizes to form the active inhibitory species: a tetracyclic sulfenamide or a sulfenic acid.[2][4][6] These are highly reactive, thiophilic reagents.[2]
-
Covalent Binding to H+,K+-ATPase: The active sulfenamide or sulfenic acid then forms a covalent disulfide bond with sulfhydryl groups on specific cysteine residues of the gastric H+,K+-ATPase (the proton pump).[2][6] For this compound, these binding sites are primarily Cysteine 813 (Cys813) and Cysteine 822 (Cys822) located in the transmembrane segments of the pump's alpha-subunit.[2][3][4]
The slower activation rate of this compound compared to other PPIs is a key feature.[2] This delay allows the drug to access the deeper Cys822 residue before activation, leading to a more stable and "truly irreversible" inhibition of the enzyme.[2][4] The binding to Cys822 results in sustained inhibition even in the presence of reducing agents like glutathione.[2][3]
Visualization of the Activation Pathway
The following diagram illustrates the acid-catalyzed conversion of the this compound prodrug into its active form, which then binds to the H+,K+-ATPase.
Caption: Acid-catalyzed activation of this compound and inhibition of H+,K+-ATPase.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound's activity and pharmacokinetics.
| Parameter | Value | Description | Reference(s) |
| pKa | 4.04 | The acid dissociation constant, which facilitates selective accumulation in acidic environments. | [2] |
| IC₅₀ | 3.2 µM - 6.2 µM | The half-maximal inhibitory concentration against H+,K+-ATPase activity. | [7][8][9] |
| Binding Stoichiometry | 2.6 nmol/mg (in vitro) | The amount of this compound that binds per milligram of H+,K+-ATPase enzyme. | [2][3][9] |
| Max Binding (in vivo) | 2.9 nmol/mg | The maximum enzyme binding observed in vivo, 2 hours after administration. | [2][3][9] |
| Plasma Half-Life (t₁/₂) | ~7-9 hours | The time required for the plasma concentration of the drug to reduce by half. This is significantly longer than other PPIs. | [4][10] |
| Binding Decay Half-Life | 3.9 hours | The half-life for the reversal of binding at the Cys813 residue. Binding at Cys822 is more stable. | [2][3] |
| Activation Energy Barrier | 47.0 kcal/mol | The free-energy activation barrier for the formation of the disulfide complex from the sulfenic acid intermediate, calculated via DFT. | [6] |
Experimental Protocols
The characterization of this compound's activation and inhibitory mechanism relies on a combination of in vitro, in vivo, and computational methods.
In Vitro H+,K+-ATPase Inhibition Assay
-
Objective: To determine the IC₅₀ of this compound against the proton pump.
-
Methodology:
-
Enzyme Preparation: Gastric H+,K+-ATPase is isolated from sources like hog or dog gastric microsomes.[2]
-
Activation: this compound is pre-incubated in an acidic medium (e.g., pH < 4.0) to facilitate its conversion to the active species.
-
Inhibition Assay: The activated drug is added in varying concentrations to the prepared enzyme vesicles.
-
Activity Measurement: ATPase activity is measured by quantifying the rate of ATP hydrolysis, often through a colorimetric assay that detects the release of inorganic phosphate. The inhibition is calculated relative to a control sample without the drug.
-
Identification of Binding Sites
-
Objective: To identify the specific cysteine residues on the H+,K+-ATPase that this compound binds to.
-
Methodology:
-
Labeling: The H+,K+-ATPase is incubated with a labeled version of this compound (e.g., radiolabeled).
-
Enzymatic Digestion: The labeled enzyme is subjected to proteolytic cleavage using enzymes like trypsin and thermolysin to generate smaller peptide fragments.[2][3]
-
Fragment Separation: The resulting peptide fragments are separated using techniques like High-Performance Liquid Chromatography (HPLC).
-
Analysis: The labeled fragments are identified using mass spectrometry (MS) and sequencing to pinpoint the exact cysteine residues (Cys813 and Cys822) that formed a disulfide bond with the drug.[2][3]
-
Spectroscopic and Chromatographic Analysis of Activation
-
Objective: To study the conversion of the prodrug and identify its metabolites.
-
Methodology:
-
Sample Preparation: this compound is incubated in an acidic buffer (e.g., pH 5.8) for various time intervals.[11]
-
Analysis: The reaction mixture is analyzed using:
-
HPLC: To separate the parent prodrug from its conversion products. A reverse-phase HPLC method can be used for quantification.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the parent drug and its metabolites, confirming the chemical transformations.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹⁵N-NMR can be used to elucidate the structure of the intermediates and final products, providing detailed insight into the molecular rearrangements during activation.[5][11][13]
-
-
In Vivo Analysis in Animal Models
-
Objective: To assess the antisecretory effect and pharmacokinetic profile of this compound.
-
Methodology:
-
Animal Models: Studies are conducted in models such as pylorus-ligated rats, gastric fistula rats, or Heidenhain-pouch dogs.[8][9]
-
Drug Administration: this compound is administered orally (p.o.) or intraduodenally (i.d.).
-
Measurement of Acid Secretion: Gastric juice is collected, and its volume and acidity are measured to determine the extent of acid secretion inhibition.
-
Pharmacokinetic Analysis: Blood samples are drawn at multiple time points after administration to measure plasma concentrations of this compound and its metabolites, allowing for the determination of parameters like Cmax, Tmax, AUC, and half-life.[10]
-
Visualization of a General Experimental Workflow
Caption: General experimental workflow for this compound prodrug evaluation.
References
- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imedpub.com [imedpub.com]
- 13. mdpi.com [mdpi.com]
Foundational Research on Tenatoprazole for Reflux Esophagitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on tenatoprazole, a novel proton pump inhibitor (PPI), with a specific focus on its application for reflux esophagitis. This compound distinguishes itself from other PPIs through its unique imidazopyridine structure, which confers a significantly longer plasma half-life, offering potential advantages in gastric acid control, particularly in managing nocturnal acid breakthrough.
Mechanism of Action
This compound, like other PPIs, is a prodrug that requires activation in an acidic environment. It selectively accumulates in the secretory canaliculi of gastric parietal cells. Here, it undergoes an acid-catalyzed conversion to its active form, a sulfenamide or sulfenic acid. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. By irreversibly inhibiting the proton pump, this compound effectively suppresses gastric acid production.[1][2]
Studies have shown that this compound binds to cysteine residues Cys813 and Cys822 within the transmembrane domain of the H+/K+-ATPase alpha-subunit.[3] The binding to Cys822, located deep within the membrane, is particularly resistant to reversal by reducing agents like glutathione, contributing to a prolonged duration of acid inhibition.[3][4]
Signaling Pathway of Proton Pump Inhibition by this compound
Pharmacokinetics and Pharmacodynamics
A key feature of this compound is its extended plasma half-life, which is approximately seven times longer than that of other PPIs like esomeprazole.[5][6] This prolonged half-life leads to a more sustained inhibition of gastric acid secretion.
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers have demonstrated a terminal half-life (T1/2) ranging from 4.8 to 7.7 hours after single doses.[5] Steady-state concentrations are typically reached after 5 days of once-daily administration. The maximum plasma concentration (Cmax) and area under the curve (AUC) have been shown to increase linearly with doses from 10 to 80 mg.[5]
| Parameter | This compound (10-120 mg) | Reference |
| Time to Maximum Concentration (Tmax) | 2.5 - 4.3 hours | [5] |
| Terminal Half-life (T1/2) | 4.8 - 7.7 hours | [5] |
| Steady State | ~5 days | [5] |
Pharmacodynamic Profile: Superior Acid Control
Comparative studies with esomeprazole have consistently demonstrated this compound's superior ability to control intragastric pH, especially during the nighttime.
In a study comparing this compound 40 mg with esomeprazole 40 mg, this compound resulted in a significantly higher median nighttime pH (4.7 vs. 3.6).[6] The percentage of time with pH > 4 during the night was also significantly greater with this compound (64.3% vs. 46.8%).[6] This enhanced nocturnal acid control is a direct consequence of its longer half-life.
Another study showed that after 7 days of treatment, the median 24-hour pH was higher with this compound 40 mg compared to esomeprazole 40 mg (5.02 vs. 4.79).[7] Notably, the effect of this compound on acid suppression was still present 5 days after discontinuing the drug, particularly during the night.[7]
Studies with S-tenatoprazole have also shown dose-dependent and superior 24-hour and nocturnal acid suppression compared to esomeprazole.[8]
| Study | Drug Regimen | Median 24-h pH | Median Nighttime pH | % Time pH > 4 (Night) | Reference |
| Galmiche et al. (2004) | This compound 40 mg | 4.6 | 4.7 | 64.3% | [6] |
| Esomeprazole 40 mg | 4.2 | 3.6 | 46.8% | [6] | |
| Hunt et al. (2005) | This compound 40 mg | 5.02 | 4.64 | 72.5% | [7] |
| Esomeprazole 40 mg | 4.79 | 3.61 | 62.2% | [7] | |
| Hunt et al. (2010) | S-Tenatoprazole 90 mg | 5.34 | 5.14 | 77% | [8] |
| S-Tenatoprazole 60 mg | 5.19 | 4.94 | 73% | [8] | |
| S-Tenatoprazole 30 mg | - | 4.65 | 64% | [8] | |
| Esomeprazole 40 mg | 4.76 | 3.69 | 46% | [8] |
Logical Relationship of this compound's Pharmacokinetics and Pharmacodynamics
Clinical Research in Reflux Esophagitis
A key clinical trial, NCT00282555, was designed to evaluate the efficacy of S-tenatoprazole-Na in healing erosive or ulcerative esophagitis. Although the trial was suspended and results have not been formally published, the study design provides valuable insight into the clinical investigation of this drug.
Clinical Trial Protocol (NCT00282555)
-
Official Title: Assessment of the Healing Rate of Erosive or Ulcerative Esophagitis After Two and Four Weeks of Treatment With S-Tenatoprazole-Na (STU-Na) 15 mg, 30 mg, 60 mg, 90 mg and Esomeprazole 40 mg. A Multicenter, Randomized, Double-Blind, Parallel Group Study.[2]
-
Objective: To determine the therapeutic dose of S-tenatoprazole-Na for healing erosive or ulcerative esophagitis.[2]
-
Study Design:
-
Primary Outcome: Healing of erosive or ulcerative esophagitis at 4 weeks, assessed by esophageal endoscopy and graded according to the Los Angeles (LA) Classification. Healing was defined as a grade of "not present" on the LA scale.[2]
-
Secondary Outcome: Complete relief of heartburn.[9]
-
Key Inclusion Criteria:
-
Male or female outpatients aged 18 to 75 years.
-
Symptomatic ulcerative or erosive esophagitis.
-
Presence of daytime and/or nighttime heartburn.[2]
-
-
Key Exclusion Criteria:
-
Gastrointestinal bleeding, gastric or esophageal surgery.
-
Zollinger-Ellison syndrome.
-
Primary esophageal motility disorders, esophageal stricture.
-
Barrett's esophagus (> 3 cm).[2]
-
Experimental Workflow for a Reflux Esophagitis Clinical Trial
Detailed Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay (Adapted from Shin JM, et al. 2006)
This protocol describes the method to determine the inhibitory activity of this compound on the gastric H+/K+-ATPase.
-
Preparation of Gastric Microsomes: Hog or dog gastric microsomes containing the H+/K+-ATPase are prepared by differential centrifugation of homogenized gastric mucosa.
-
Activation of this compound: this compound is a prodrug and requires acid activation. The drug is pre-incubated in an acidic medium (e.g., pH 1.0-4.0) for a specified time to convert it to its active sulfenamide form.
-
Inhibition Assay:
-
The activated this compound is added to a suspension of gastric microsomes in a buffer solution (e.g., containing KCl and a pH indicator).
-
The mixture is incubated to allow for the binding of the active inhibitor to the proton pump.
-
The activity of the H+/K+-ATPase is initiated by the addition of ATP.
-
The rate of proton transport is measured as a change in intravesicular pH, often monitored by the fluorescence quenching of a pH-sensitive dye like acridine orange.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.[10]
-
-
Stoichiometry of Binding: Radiolabeled this compound is used to determine the binding stoichiometry. The amount of radioactivity bound to the H+/K+-ATPase is measured after separation of the microsomes from the unbound drug.[3]
24-Hour Intragastric pH Monitoring (Adapted from Galmiche JP, et al. 2004 and Hunt RH, et al. 2010)
This protocol outlines the methodology for assessing the effect of this compound on gastric acidity over a 24-hour period.
-
Subject Preparation: Healthy volunteers or patients with reflux esophagitis are enrolled. Subjects are typically required to be Helicobacter pylori-negative. Any existing acid-suppressing medications are discontinued for a specified washout period before the study.
-
pH Probe Placement: A pH monitoring probe (e.g., a glass or antimony electrode) is calibrated using standard buffer solutions of known pH. The probe is then inserted transnasally into the stomach, with the tip positioned in the gastric body, typically 10 cm below the lower esophageal sphincter, as determined by manometry.[1]
-
Data Recording: The pH probe is connected to a portable data logger that records the intragastric pH at regular intervals (e.g., every 4-8 seconds) for 24 hours. Subjects are instructed to maintain a diary of meals, posture changes, and symptoms.[1][11]
-
Data Analysis: The recorded pH data is analyzed to determine key parameters, including:
-
Median 24-hour, daytime, and nighttime pH.
-
Percentage of time with intragastric pH > 4.
-
Nocturnal Acid Breakthrough (NAB): Defined as a drop in intragastric pH to below 4 for at least one continuous hour during the night.[6]
-
Conclusion
This compound represents a significant advancement in the field of proton pump inhibitors due to its unique pharmacokinetic profile, characterized by a prolonged plasma half-life. This translates to a more sustained and potent inhibition of gastric acid secretion, particularly during the nighttime, a period that has been challenging to manage with conventional PPIs. The foundational research outlined in this guide provides a strong rationale for the continued investigation of this compound as a highly effective treatment for reflux esophagitis and other acid-related disorders. Further clinical trials with published outcomes are necessary to fully elucidate its therapeutic potential and establish its place in clinical practice.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Reflux Esophagitis: Los Angeles Classification – Endoscopy Campus [endoscopy-campus.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between this compound and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Initial Investigations of Tenatoprazole for Peptic Ulcer Treatment: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole, a novel imidazopyridine-based proton pump inhibitor (PPI), emerged as a promising candidate for the treatment of acid-related disorders, including peptic ulcer disease. Its unique chemical structure confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs, suggesting the potential for more sustained and effective gastric acid suppression. This technical guide provides an in-depth overview of the initial investigations into this compound, focusing on its mechanism of action, pharmacokinetics, and early clinical findings related to its potential application in treating peptic ulcers. While the development of this compound for peptic ulcer disease was ultimately discontinued, the foundational research offers valuable insights for the ongoing development of acid-suppressive therapies.[1]
Core Data Summary
The following tables summarize the key quantitative data from initial preclinical and clinical investigations of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Caucasian Volunteers (Single and Multiple Doses)[2]
| Dose (mg) | Administration | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |
| 10 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |
| 20 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |
| 40 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |
| 80 | Single | - | 2.5 - 4.3 | 4.8 - 7.7 | - |
| 120 | Single | Higher than expected | 2.5 - 4.3 | 4.8 - 7.7 | - |
| 10 - 80 | Multiple | Linear increase | - | Similar to single dose | Linear increase |
| 120 | Multiple | Higher than expected (at steady state) | - | Similar to single dose | - |
Note: Specific Cmax and AUC values for each dose group were not provided in the source material, but their linear relationship with the dose (up to 80 mg) was highlighted.
Table 2: Pharmacodynamic Effects of S-Tenatoprazole-Na vs. Esomeprazole on 24-hour Intragastric pH in Healthy Male Subjects (Day 5)[3]
| Treatment | Median 24-h pH | % Time pH > 4 (24-h) | Median Nocturnal pH | % Time pH > 4 (Nocturnal) | Subjects with Nocturnal Acid Breakthrough (%) |
| S-Tenatoprazole-Na 30 mg | - | - | 4.65 ± 0.86 | 64 ± 17 | 56.7 |
| S-Tenatoprazole-Na 60 mg | 5.19 ± 0.52 | 77 ± 12 | 4.94 ± 0.65 | 73 ± 17 | 43.3 |
| S-Tenatoprazole-Na 90 mg | 5.34 ± 0.45 | 80 ± 11 | 5.14 ± 0.64 | 77 ± 12 | 54.8 |
| Esomeprazole 40 mg | 4.76 ± 0.82 | 63 ± 11 | 3.69 ± 1.18 | 46 ± 17 | 90.3 |
Experimental Protocols
Ascending-Dose Pharmacokinetic Study in Healthy Volunteers[2]
-
Study Design: A single-center, ascending-dose, parallel-group study.
-
Participants: 30 healthy Caucasian male volunteers, divided into five groups of six subjects each.
-
Dosage Regimen:
-
Single oral dose of this compound (10, 20, 40, 80, or 120 mg) on Day 1 in a fasted state.
-
Repeated oral doses of the same assigned concentration from Day 14 to Day 20.
-
-
Sample Collection: Plasma and urine samples were collected at predefined time points.
-
Analytical Method: Concentrations of this compound and its metabolites (TU-501 and TU-502) were measured using a validated High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC/MS/MS) method.
-
Genetic Analysis: CYP2C19 genotype status was determined for all subjects.
Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole[3]
-
Study Design: A single-center, double-blind, double-dummy, randomized, four-way crossover study.
-
Participants: 32 healthy, Helicobacter pylori-negative male subjects.
-
Treatment Regimen:
-
S-tenatoprazole-Na (30, 60, or 90 mg) or esomeprazole (40 mg) administered once daily for 5 days.
-
A washout period of 10 days between each treatment period.
-
-
Primary Endpoint Measurement: 24-hour intragastric pH was recorded at baseline and on Day 5 of each treatment period using a pH monitoring system.
-
Pharmacokinetic Sampling: Blood samples were collected for pharmacokinetic analysis.
Mechanism of Action and Signaling Pathway
This compound is a prodrug that, like other PPIs, requires activation in an acidic environment.[2] It specifically targets the gastric H+/K+-ATPase (the proton pump) in parietal cells, the final step in gastric acid secretion.
The mechanism involves the following key steps:
-
Absorption and Distribution: After oral administration, this compound is absorbed into the systemic circulation.
-
Accumulation in Parietal Cells: As a weak base, this compound selectively accumulates in the acidic secretory canaliculi of activated parietal cells.
-
Acid-Catalyzed Activation: In the acidic environment, this compound undergoes a molecular rearrangement to its active form, a sulfenamide derivative.
-
Covalent Binding to H+/K+-ATPase: The activated this compound forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase.[2] For this compound, these binding sites have been identified as Cys813 and Cys822.[2]
-
Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the transport of H+ ions into the gastric lumen and reducing gastric acid secretion.
The prolonged plasma half-life of this compound is a key differentiator from other PPIs, which is thought to contribute to a more sustained inhibition of the proton pump.[3]
Experimental Workflow: Clinical Pharmacodynamic Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the pharmacodynamics of an oral acid-suppressive agent like this compound.
Conclusion
The initial investigations of this compound revealed a proton pump inhibitor with a distinct pharmacokinetic profile, most notably a prolonged plasma half-life. This characteristic translated into superior and more sustained gastric acid suppression, particularly during the nocturnal period, when compared to a standard PPI like esomeprazole in healthy volunteers.[4][3] The mechanism of action, involving irreversible binding to the H+/K+-ATPase, is consistent with its drug class.[2]
While these early findings were promising and suggested a potential therapeutic advantage for acid-related conditions such as peptic ulcer disease, the clinical development of this compound for this specific indication was not pursued to completion.[1] Nevertheless, the data from these initial studies contribute to the broader understanding of PPI pharmacology and underscore the ongoing efforts to optimize acid-suppressive therapy. The unique properties of this compound may still hold relevance for other acid-related disorders and for informing the design of future generations of acid-suppressing medications.
References
- 1. S-Tenatoprazole - AdisInsight [adisinsight.springer.com]
- 2. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
covalent modification of cysteine residues by activated tenatoprazole
An In-Depth Technical Guide to the Covalent Modification of Cysteine Residues by Activated Tenatoprazole
Executive Summary
This compound is a proton pump inhibitor (PPI) distinguished by its prolonged plasma half-life and potent inhibition of gastric acid secretion. Like other PPIs, it functions as a prodrug that, upon activation in an acidic environment, irreversibly inactivates the gastric H+/K+-ATPase. This inactivation occurs through the formation of a covalent disulfide bond with specific cysteine residues on the enzyme's α-subunit. This document provides a comprehensive technical overview of the molecular mechanism, key quantitative parameters, experimental methodologies for characterization, and the logical workflows involved in studying the interaction between activated this compound and its target protein.
Mechanism of Covalent Modification
This compound's mechanism of action is a multi-step process that begins with its systemic absorption and accumulation in the acidic secretory canaliculi of stimulated gastric parietal cells.[1]
-
Acid-Catalyzed Activation: As a weak base, this compound (pKa = 4.04) is protonated in the highly acidic environment (pH < 2) of the canaliculi.[1] A second protonation event triggers a chemical rearrangement, converting the inactive prodrug into a highly reactive tetracyclic sulfenamide or sulfenic acid intermediate.[1][2] This activation step is crucial for its targeted action.
-
Covalent Bond Formation: The activated cationic intermediate is then positioned to react with nucleophilic cysteine residues accessible from the luminal surface of the H+/K+-ATPase.[1] It forms a stable disulfide bond (-S-S-) with the thiol groups (-SH) of specific cysteine residues.[1][3]
-
Enzyme Inhibition: This covalent modification locks the H+/K+-ATPase in an inactive conformation, preventing the conformational changes necessary for the exchange of H+ and K+ ions across the cell membrane.[4] This irreversibly blocks the final step of gastric acid secretion.[5] The effect persists until new H+/K+-ATPase pump units are synthesized and integrated into the parietal cell membrane.[1]
The slow activation rate of this compound, compared to other PPIs like omeprazole, allows it to access and bind to cysteine residues located deeper within the transmembrane domain of the proton pump.[2][5]
Target Cysteine Residues and Binding Stoichiometry
The primary target of activated this compound is the catalytic α-subunit of the gastric H+/K+-ATPase.[6] Through enzymatic digestion and mass spectrometry, the specific binding sites have been identified as Cysteine 813 (Cys813) and Cysteine 822 (Cys822) .[1][3] These residues are located within the fifth and sixth transmembrane segments (TM5/6) of the protein.[3][6]
The binding of this compound to these two cysteines exhibits different stability profiles. The disulfide bond at Cys813 is relatively less stable and can be reversed, with a dissociation half-life of approximately 3.9 hours.[1][3] In contrast, the bond at Cys822 is significantly more stable and resistant to reversal by endogenous reducing agents, contributing to the sustained, long-duration inhibition of the enzyme.[1][3][5]
Quantitative Data Presentation
The interaction between this compound and the H+/K+-ATPase has been characterized by several key quantitative parameters, summarized below for comparative analysis.
Table 1: In Vitro Inhibition and Binding Parameters
| Parameter | Value | Target/System | Reference |
| IC₅₀ (Proton Transport) | 3.2 µM | Gastric H+/K+-ATPase | [6] |
| IC₅₀ (Enzyme Activity) | 6.2 µM | Hog Gastric H+/K+-ATPase | [7] |
| Binding Stoichiometry (In Vitro) | 2.6 nmol/mg protein | Gastric H+/K+-ATPase | [1][3][6] |
| Binding Stoichiometry (In Vivo) | 2.9 nmol/mg protein | Gastric H+/K+-ATPase | [1][3] |
| Binding Decay Half-Life (Cys813) | 3.9 hours | Reversal of binding at Cys813 | [1][3] |
Table 2: Pharmacokinetic and Clinical Parameters
| Parameter | Value | Subject/Condition | Reference |
| Plasma Half-Life | ~9 hours | Healthy Humans | [2] |
| Cmax ((S)-enantiomer salt) | 183 ng/mL | Dog | [6] |
| Tmax ((S)-enantiomer salt) | 1.3 hours | Dog | [6] |
| AUC ((S)-enantiomer salt) | 822 ng*h/mL | Dog | [6] |
| 24-h Median Gastric pH (40mg) | 4.6 | Healthy Volunteers | [8] |
| Night-time pH > 4 Holding Time (40mg) | 64.3% | Healthy Volunteers | [8] |
Visualization of Pathways and Workflows
Diagram 1: this compound Activation and Covalent Binding Pathway
Caption: Mechanism of this compound activation and covalent inhibition of the H+/K+-ATPase.
Diagram 2: Experimental Workflow for Binding Site Identification
Caption: Workflow for identifying this compound's covalent binding sites via mass spectrometry.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on established techniques for characterizing covalent inhibitors and membrane proteins.
Protocol 1: Identification of Covalent Binding Sites by LC-MS/MS
Objective: To identify the specific cysteine residues on H+/K+-ATPase that are covalently modified by this compound.
Methodology:
-
Enzyme Preparation: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach) via differential centrifugation.[9] Determine protein concentration using a standard method (e.g., Bradford assay).
-
Covalent Labeling:
-
Prepare two samples: a control (vehicle, e.g., DMSO) and a test sample.
-
Incubate the microsomal preparation (e.g., 1 mg/mL protein) with an excess of activated this compound (or this compound under acidic, pump-activating conditions) for a sufficient duration (e.g., 1-2 hours) at 37°C.[10] Treat the control sample with vehicle alone.
-
Quench the reaction and remove unbound inhibitor by pelleting the microsomes via ultracentrifugation and washing.
-
-
Protein Separation and Denaturation:
-
Resuspend the pellets in a lysis buffer containing SDS.
-
Separate the proteins using SDS-PAGE. The H+/K+-ATPase α-subunit is approximately 100 kDa.
-
-
Reduction and Alkylation (of non-modified cysteines):
-
Excise the protein band corresponding to the H+/K+-ATPase α-subunit.
-
Reduce free, non-modified cysteine residues with dithiothreitol (DTT, e.g., 10 mM in ammonium bicarbonate buffer) for 30 minutes at 56°C.[11]
-
Alkylate the now-reduced cysteines with iodoacetamide (IAA, e.g., 55 mM in the same buffer) for 20 minutes in the dark at room temperature. This step "caps" any cysteines not bound by this compound, preventing them from forming disulfide bonds during sample processing.[11]
-
-
Enzymatic Digestion:
-
Peptide Extraction and LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the peptide maps of the control and this compound-treated samples.
-
Search for peptides in the treated sample that exhibit a mass shift corresponding to the addition of the activated this compound moiety.
-
Use MS/MS fragmentation data to confirm the peptide sequence and pinpoint the exact site of modification to a specific cysteine residue (e.g., Cys813 or Cys822).[13]
-
Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of this compound on H+/K+-ATPase activity.
Methodology:
-
Enzyme Preparation: Prepare H+/K+-ATPase-rich gastric microsomes as described in Protocol 1, Step 1.
-
Assay Reaction:
-
The assay measures enzyme activity by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[14]
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer (pH 7.4), MgCl₂, and KCl.[9][10]
-
Add varying concentrations of the test compound (this compound) or a standard inhibitor (e.g., omeprazole) to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme preparation with the inhibitors for a set time (e.g., 30-60 minutes) at 37°C to allow for activation and binding.[10][15]
-
-
Initiation and Termination:
-
Phosphate Quantification:
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound achieves its potent and long-lasting inhibition of gastric acid secretion through a targeted, acid-catalyzed activation mechanism that culminates in the covalent modification of Cys813 and Cys822 on the gastric H+/K+-ATPase. The stability of the disulfide bond at Cys822 is a key contributor to its prolonged duration of action. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other covalent inhibitors, enabling detailed investigation into their binding sites, potency, and kinetics. This in-depth understanding is critical for the rational design and development of next-generation acid-suppressive therapies.
References
- 1. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. On-membrane tryptic digestion of proteins for mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis of kinetic data for irreversible enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb | NIST [nist.gov]
- 9. ajpp.in [ajpp.in]
- 10. jnsbm.org [jnsbm.org]
- 11. Virtual Labs [pe-iitb.vlabs.ac.in]
- 12. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mybiosource.com [mybiosource.com]
- 15. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on (S)-Tenatoprazole Sodium Salt Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on the hydrated form of (S)-tenatoprazole sodium salt. Tenatoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion. The (S)-enantiomer, specifically in its sodium salt hydrate form, has garnered attention for its potential to offer improved pharmacokinetic properties. This document outlines the synthesis, mechanism of action, and physicochemical characterization of this compound, presenting available data and standardized experimental protocols.
Physicochemical Properties and Pharmacokinetics
(S)-tenatoprazole sodium salt exists in a hydrated crystalline form, with the monohydrate being a common state. However, it has been noted that the stoichiometry of water can vary between one and two, leading to the potential for sesquihydrate and dihydrate forms under different environmental conditions[1]. This variability underscores the importance of controlled storage and handling.
One of the key advantages of the (S)-tenatoprazole sodium salt hydrate is its enhanced bioavailability compared to the free form. Studies in dogs have shown that the hydrate form results in a two-fold increase in bioavailability[2][3][4]. This improvement is attributed to differences in the crystal structure and hydrophobic nature of the two forms.
Quantitative Data Summary
While specific data from preliminary studies on the hydrate forms of (S)-tenatoprazole are not extensively published, the following table summarizes key pharmacokinetic parameters observed in dogs, which highlight the enhanced profile of the sodium salt hydrate.
| Parameter | Value | Unit | Species | Reference |
| Cmax | 183 | ng/mL | Dog | [5] |
| Tmax | 1.3 | hours | Dog | [5] |
| AUC | 822 | ng*h/mL | Dog | [5] |
Synthesis and Mechanism of Action
The synthesis of (S)-tenatoprazole sodium salt hydrate is typically achieved through a multi-step process. A key step involves the enantioselective oxidation of a sulfide precursor. This is followed by salification using sodium hydroxide to yield the desired sodium salt, which is then crystallized to form the hydrate[1].
This compound functions as a prodrug. In the acidic environment of the stomach's parietal cells, it is converted to its active form, a sulfenamide or sulfenic acid. This active metabolite then covalently binds to cysteine residues (specifically Cys813 and Cys822) on the gastric H+/K+-ATPase enzyme[2][4]. This binding inhibits the enzyme's activity, effectively blocking the final step in gastric acid secretion.
Mechanism of Action: Proton Pump Inhibition
Caption: Mechanism of action of (S)-tenatoprazole sodium salt hydrate.
Experimental Protocols for Solid-State Characterization
To ensure the correct solid form of (S)-tenatoprazole sodium salt hydrate is consistently produced and to understand its stability, a suite of analytical techniques is employed. Below are detailed, standardized protocols for these key experiments.
General Experimental Workflow for Solid-State Characterization
Caption: A typical experimental workflow for solid-state characterization.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph, hydrate) and assess the degree of crystallinity.
Methodology:
-
Instrument: A high-resolution X-ray powder diffractometer with a copper anode (Cu Kα radiation, λ = 1.5406 Å).
-
Sample Preparation: A small amount of the (S)-tenatoprazole sodium salt hydrate powder is gently packed into a sample holder. The surface is flattened to ensure a uniform sample height.
-
Instrument Settings:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 40°.
-
Step Size: 0.02°.
-
Scan Speed: 1°/minute.
-
-
Data Analysis: The resulting diffraction pattern is analyzed for characteristic peaks (2θ values) and their intensities. This pattern serves as a fingerprint for the specific hydrate form and can be compared to reference patterns to identify the solid form and detect any polymorphic impurities.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point, dehydration temperature, and polymorphic transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Approximately 2-5 mg of the sample is accurately weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Settings:
-
Temperature Range: 25°C to 250°C.
-
Heating Rate: 10°C/minute.
-
Atmosphere: Dry nitrogen purge at a flow rate of 50 mL/minute.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks typically correspond to dehydration or melting events, while exothermic peaks can indicate crystallization or degradation. The onset temperature, peak maximum, and enthalpy of these transitions are determined.
Thermogravimetric Analysis (TGA)
Objective: To quantify the water content of the hydrate and assess its thermal stability.
Methodology:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: Approximately 5-10 mg of the sample is placed in a tared ceramic or platinum pan.
-
Instrument Settings:
-
Temperature Range: 25°C to 300°C.
-
Heating Rate: 10°C/minute.
-
Atmosphere: Dry nitrogen purge at a flow rate of 50 mL/minute.
-
-
Data Analysis: The change in mass of the sample is recorded as a function of temperature. A step-wise weight loss is indicative of the loss of water molecules. The percentage weight loss is used to calculate the number of water molecules per molecule of the sodium salt, thus confirming the hydration state (e.g., monohydrate, dihydrate).
Dynamic Vapor Sorption (DVS)
Objective: To assess the hygroscopicity of the material and the stability of the hydrate form under varying humidity conditions.
Methodology:
-
Instrument: A dynamic vapor sorption analyzer.
-
Sample Preparation: Approximately 10-20 mg of the sample is placed in the DVS sample pan.
-
Instrument Settings:
-
Temperature: 25°C.
-
Humidity Program: A stepwise program is run, typically from 0% to 90% relative humidity (RH) in 10% increments (sorption phase), followed by a decrease from 90% to 0% RH in 10% increments (desorption phase).
-
Equilibrium Condition: The system moves to the next humidity step when the rate of mass change is less than 0.002% per minute.
-
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus the relative humidity. The shape of the isotherm provides information on the material's hygroscopicity. Any sharp changes in mass can indicate a phase transition, such as the formation of a different hydrate form or deliquescence. This analysis is crucial for determining appropriate storage and handling conditions.
References
- 1. EP1664044B1 - S-tenatoprazole sodium monohydrate salt and the use thereof in the form of a proton pump inhibitor - Google Patents [patents.google.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Tenatoprazole: A Technical Guide to a Selective and Long-Acting Gastric Proton Pump Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tenatoprazole is a potent, orally active proton pump inhibitor (PPI) characterized by its unique imidazopyridine structure, which confers a significantly longer plasma half-life compared to traditional benzimidazole-based PPIs. This technical guide provides an in-depth review of this compound's mechanism of action as a selective, irreversible inhibitor of the gastric H+/K+-ATPase. We detail its molecular interactions, comparative efficacy, and the key experimental protocols used to characterize its pharmacodynamic and pharmacokinetic profiles. Quantitative data are presented to offer a clear comparison with other PPIs, and essential signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its role in acid suppression.
Introduction
Gastric acid suppression is a cornerstone therapy for acid-related disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease. Proton pump inhibitors (PPIs) represent the most effective class of drugs for this purpose by targeting the final step in the acid secretion pathway: the H+/K+-ATPase, or proton pump. This compound (TU-199) is a next-generation PPI distinguished by its imidazopyridine core. This structural modification results in a plasma half-life approximately seven times longer than that of first-generation PPIs like omeprazole and esomeprazole, leading to more sustained and prolonged inhibition of gastric acid secretion, particularly during nighttime hours.[1][2][3]
This document serves as a technical resource, consolidating the core scientific data on this compound for researchers and drug development professionals.
Mechanism of Action
Like other PPIs, this compound is a prodrug that requires activation in an acidic environment.[4][5] Its mechanism involves a multi-step process leading to the irreversible inhibition of the gastric proton pump.
-
Systemic Absorption and Parietal Cell Accumulation: After oral administration, this compound is absorbed into the systemic circulation as an inactive prodrug. Being a weak base, it freely crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of stimulated gastric parietal cells.[3]
-
Acid-Catalyzed Activation: The low pH within the canaliculi triggers a two-step protonation of the this compound molecule. This is followed by an acid-catalyzed molecular rearrangement, converting the inactive prodrug into its active, thiophilic form—a tetracyclic sulfenamide.[6][7] The rate of this activation is slower for this compound compared to omeprazole, a property dictated by its chemical structure.[8]
-
Covalent Binding to H+/K+-ATPase: The active sulfenamide forms irreversible covalent disulfide bonds with specific cysteine residues on the luminal surface of the H+/K+-ATPase α-subunit.[6][9] This covalent binding locks the enzyme in an inactive conformation, preventing it from pumping H+ ions into the gastric lumen.
This compound specifically binds to cysteines at positions 813 and 822 (Cys813 and Cys822) within the transmembrane domain of the proton pump.[3][9][10] The binding to Cys822, located deeper within the transmembrane segment, is particularly stable and contributes to the prolonged duration of action.[2][9]
Quantitative Data and Comparative Analysis
The efficacy of a PPI is determined by its potency in inhibiting the H+/K+-ATPase and its pharmacokinetic profile, which dictates the duration of acid suppression.
In Vitro Potency and Binding Stoichiometry
This compound demonstrates potent inhibition of the H+/K+-ATPase, comparable to other established PPIs.
| Parameter | This compound | Omeprazole | Reference(s) |
| IC50 (H+/K+-ATPase) | 3.2 µM - 6.2 µM | 4.2 µM | [5][9][11][12] |
| Binding Stoichiometry (in vitro) | 2.6 nmol/mg enzyme | ~2 nmol/mg enzyme | [2][4][5][9] |
| Binding Stoichiometry (in vivo) | 2.9 nmol/mg enzyme | Not specified | [4][5][7] |
Table 1: In Vitro Potency and Binding Characteristics.
Pharmacokinetics
The extended plasma half-life of this compound is its defining pharmacokinetic advantage.
| Parameter | This compound | Esomeprazole | Reference(s) |
| Plasma Half-Life (t½) | ~7-9 hours | ~1-1.5 hours | [3][7][13] |
| Metabolism | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 | [13][14][15] |
Table 2: Comparative Pharmacokinetic Parameters.
Pharmacodynamics: Intragastric pH Control
Clinical studies in healthy male subjects demonstrate the superior acid-suppressing effect of this compound, especially over a 24-hour period and at night.
| Parameter (Day 5, 40 mg dose) | This compound 40 mg | Esomeprazole 40 mg | Reference(s) |
| Median 24-h Intragastric pH | 4.6 - 5.02 | 4.2 - 4.79 | [1][2][16] |
| Mean % Time pH > 4 (24-h) | 72.5% | 62.2% | [2][16] |
| Median Night-time pH | 4.7 | 3.6 | [1][2] |
| Mean % Time pH > 4 (Night) | 64.3% - 72.5% | 46.8% | [1][2] |
| Nocturnal Acid Breakthrough | Significantly shorter duration | Longer duration | [1][2] |
Table 3: Comparative Pharmacodynamic Effects on Intragastric pH.
Signaling Pathways in Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a tightly regulated process involving neural, hormonal, and paracrine signals. This compound acts at the final step of this complex cascade. The primary secretagogues are acetylcholine (ACh), gastrin, and histamine.
-
Acetylcholine: Released from vagal nerve endings, ACh stimulates M3 receptors on the parietal cell, increasing intracellular Ca2+.[4][12]
-
Gastrin: Secreted by G-cells in the antrum, gastrin stimulates CCK2 receptors on both parietal cells and enterochromaffin-like (ECL) cells. Its primary effect is indirect, by inducing histamine release from ECL cells.[4][5]
-
Histamine: Released from ECL cells, histamine is the most potent stimulator, acting on H2 receptors on the parietal cell to increase intracellular cyclic AMP (cAMP).[4][12][13]
Both the Ca2+ and cAMP signaling pathways converge to activate protein kinases, which phosphorylate downstream targets, leading to the translocation and fusion of tubulovesicles containing H+/K+-ATPase pumps with the apical membrane of the secretory canaliculus.[5][13]
Experimental Protocols
The characterization of this compound relies on a series of established in vitro and in vivo assays.
In Vitro H+/K+-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the proton pump enzyme.
Objective: To determine the IC50 value of this compound for the gastric H+/K+-ATPase.
Methodology:
-
Enzyme Preparation: Gastric H+/K+-ATPase is isolated from sheep or hog gastric mucosal homogenates. The mucosa is scraped, homogenized in a Tris-HCl buffer, and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.[16] The protein concentration of the final enzyme preparation is determined.
-
Assay Reaction: The enzyme preparation is pre-incubated with varying concentrations of this compound (and a control, e.g., omeprazole) for a defined period (e.g., 30 minutes) at 37°C in a buffer containing Tris-HCl (pH 7.4), MgCl₂, and KCl.[16]
-
Initiation and Termination: The enzymatic reaction is initiated by adding ATP (e.g., 2 mM final concentration). The mixture is incubated for 30 minutes at 37°C. The reaction is terminated by adding a stop solution, such as 10% trichloroacetic acid.[16]
-
Quantification: The activity of the ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is typically done colorimetrically using a reagent like ammonium molybdate, which forms a colored complex with Pi, measured spectrophotometrically (e.g., at 660-760 nm).[16][17]
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Gastric Acid Secretion Model (Pylorus Ligation)
This model assesses the antisecretory activity of a compound in a live animal model.[11]
Objective: To evaluate the dose-dependent inhibition of basal gastric acid secretion by this compound in rats.
Methodology:
-
Animal Preparation: Male Wistar rats are fasted for 24-36 hours prior to the experiment but are allowed free access to water.[1][7][11]
-
Surgical Procedure: Animals are anesthetized (e.g., with ether or ketamine). A midline abdominal incision is made to expose the stomach. The pyloric sphincter is carefully ligated with a suture, ensuring the blood supply is not compromised.[7][11]
-
Drug Administration: Immediately after ligation, this compound (or vehicle/standard drug) is administered, typically intraduodenally or orally.[11]
-
Incubation Period: The abdominal incision is closed, and the animals are allowed to recover for a set period (e.g., 4 hours), during which gastric acid accumulates in the stomach.[11][18]
-
Sample Collection: After the incubation period, animals are sacrificed. The esophagus is ligated, and the stomach is removed. The gastric contents are collected into a centrifuge tube.[7][14]
-
Analysis: The volume of the gastric fluid is measured. The fluid is centrifuged, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.[11] The ED50 can be calculated from the dose-response data.
Clinical Pharmacodynamic Study: 24-Hour Intragastric pH Monitoring
This protocol is the gold standard for assessing the efficacy of acid-suppressing drugs in humans.[3][19]
Objective: To compare the effect of this compound versus a standard PPI (e.g., esomeprazole) on 24-hour intragastric pH.
Methodology:
-
Study Design: A randomized, double-blind, crossover study design is typically employed. Healthy, H. pylori-negative volunteers are enrolled. The study consists of multiple treatment periods (e.g., this compound, esomeprazole, placebo) separated by a washout period (e.g., 10-14 days).[1]
-
Drug Administration: Subjects receive the assigned drug once daily for a set duration (e.g., 5-7 days) to reach steady-state.[1][16]
-
pH Probe Placement: On the final day of each treatment period, a thin, flexible catheter with a pH electrode is inserted through the subject's nostril and positioned in the stomach (e.g., 10 cm below the lower esophageal sphincter).[3][19]
-
Data Recording: The probe is connected to a portable data logger that records intragastric pH continuously for 24 hours. Subjects are instructed to maintain their normal daily activities and diet and to log events such as meals, sleep periods, and symptoms in a diary.[3][20]
-
Data Analysis: After 24 hours, the probe is removed, and the data is downloaded. Key parameters are calculated, including the median 24-hour pH, the percentage of time the intragastric pH remains above a clinically relevant threshold (e.g., pH > 4), and the occurrence and duration of nocturnal acid breakthrough (defined as a drop in pH < 4 for at least one continuous hour during the night).[1][16]
Experimental and Drug Development Workflow
The development of a novel PPI like this compound follows a structured progression from preclinical evaluation to clinical validation.
References
- 1. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cedarvalleygi.com [cedarvalleygi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 8. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Parietal cell - Wikipedia [en.wikipedia.org]
- 13. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 14. Assessment of gastric acid secretion [bio-protocol.org]
- 15. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajpp.in [ajpp.in]
- 17. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]
- 18. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 19. 24-Hour Ambulatory pH Monitoring | Jefferson Health [jeffersonhealth.org]
- 20. Patient Compliance during 24-Hour Dual pH Probe Monitoring for Extraesophageal Reflux - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro H+,K+-ATPase Inhibition by Tenatoprazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro assays to determine the inhibitory activity of tenatoprazole on the gastric H+,K+-ATPase (proton pump). The provided protocols are intended for research purposes to elucidate the mechanism of action and quantify the potency of this compound and related compounds.
Introduction
This compound is a proton pump inhibitor (PPI) that irreversibly blocks the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach.[1][2] Like other PPIs, this compound is a prodrug that requires activation in an acidic environment.[1][2][3] Its unique imidazopyridine structure confers a longer plasma half-life compared to conventional benzimidazole-based PPIs.[3] Understanding the in vitro inhibitory profile of this compound is crucial for drug development and comparative studies.
Mechanism of Action
This compound, a weak base, selectively accumulates in the acidic secretory canaliculi of parietal cells. In this acidic milieu, it undergoes a proton-catalyzed conversion to its active form, a sulfenamide or sulfenic acid intermediate.[1][2] This active species then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase alpha-subunit, primarily Cys813 and Cys822.[1] This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting proton translocation and gastric acid secretion.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory parameters of this compound against H+,K+-ATPase.
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC50 | 3.2 µM | Not Specified | Inhibits proton transport. | [4] |
| IC50 | ~6.8 µM | Hog Gastric Microsomes | Compared with other PPIs under acidic conditions. | [5] |
| Stoichiometry of Binding | 2.6 nmol/mg | Hog Gastric H+,K+-ATPase | In vitro binding to the catalytic subunit. | [1][2] |
| Binding Sites | Cys813 and Cys822 | Gastric H+,K+-ATPase | Located in the TM5/6 region of the alpha-subunit. | [1] |
| Reversibility | Partially Reversible | Gastric H+,K+-ATPase | Binding at Cys813 shows a faster reversal (half-life of 3.9 h) compared to the more stable binding at Cys822. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of H+,K+-ATPase-Enriched Gastric Microsomes from Porcine Stomachs
This protocol describes the isolation of membrane vesicles enriched in H+,K+-ATPase from fresh porcine gastric mucosa.
Materials:
-
Fresh pig stomachs
-
Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA
-
Resuspension Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)
-
Protease inhibitors (e.g., PMSF, leupeptin, pepstatin A)
-
Dounce homogenizer
-
High-speed and ultracentrifuge with appropriate rotors
-
Bradford assay reagents for protein quantification
Procedure:
-
Obtain fresh pig stomachs from a local abattoir and place them on ice.
-
Excise the fundic region and scrape off the gastric mucosa.
-
Wash the mucosa with ice-cold homogenization buffer.
-
Mince the tissue and homogenize in 4 volumes of ice-cold homogenization buffer with protease inhibitors using a Dounce homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.
-
Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer A at the bottom, Gradient Buffer B on top).
-
Centrifuge at 150,000 x g for 2 hours at 4°C.
-
The H+,K+-ATPase-enriched vesicles will be located at the interface of the two sucrose layers.
-
Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the purified microsomes.
-
Resuspend the final pellet in Resuspension Buffer, determine the protein concentration using the Bradford assay, and store in aliquots at -80°C.
Protocol 2: In Vitro H+,K+-ATPase Inhibition Assay using the Malachite Green Method
This protocol details the measurement of H+,K+-ATPase activity and its inhibition by this compound by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
H+,K+-ATPase-enriched gastric microsomes (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 20 mM KCl
-
Acidification Buffer: Glycine-HCl buffer (pH 3.0)
-
ATP solution (20 mM, neutralized to pH 7.0)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.
-
-
Citrate solution (34%) to stop the reaction and stabilize the color.
-
Phosphate standard solution (e.g., KH₂PO₄) for standard curve
-
96-well microplate
-
Microplate reader (620-640 nm)
Procedure:
Part A: Acid Activation of this compound
-
Prepare a series of dilutions of this compound in DMSO.
-
In a separate set of tubes, pre-incubate the this compound dilutions in the Acidification Buffer (pH 3.0) for 10-15 minutes at 37°C to allow for its conversion to the active form. The final concentration of DMSO should be kept below 1%.
-
Neutralize the activated this compound solutions with an appropriate amount of Tris base to bring the pH to approximately 7.4.
Part B: H+,K+-ATPase Inhibition Assay
-
Prepare a reaction mixture in a 96-well plate containing:
-
50 µL of Assay Buffer
-
10 µL of H+,K+-ATPase microsomes (final concentration ~5-10 µg protein/well)
-
10 µL of activated this compound solution (from Part A) or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration 2 mM).
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent.
-
Add 10 µL of 34% citrate solution to stabilize the color.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-640 nm using a microplate reader.
Part C: Data Analysis
-
Prepare a standard curve using the phosphate standard solution.
-
Calculate the amount of Pi released in each well using the standard curve.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Caption: Mechanism of H+,K+-ATPase inhibition by this compound.
Caption: Experimental workflow for this compound H+,K+-ATPase inhibition assay.
References
- 1. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. SDS purification of porcine H,K-ATPase from gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Animal Models for Studying Tenatoprazole Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] It is a promising candidate for the treatment of acid-related disorders such as reflux esophagitis and peptic ulcers.[3] A key characteristic of this compound is its prolonged plasma half-life compared to other PPIs, which may translate to a longer duration of acid suppression.[1][2] Preclinical evaluation of this compound's efficacy requires robust and well-characterized animal models that mimic human gastric acid-related pathologies.
These application notes provide detailed protocols for developing and utilizing animal models to study the efficacy of this compound. The focus is on rodent models of gastric ulceration and hyperacidity, which are widely used in pharmacological screening.[4][5]
Mechanism of Action of this compound
This compound is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculus, is converted to its active sulfenamide form.[2] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, specifically at Cys813 and Cys822.[2] This irreversible binding inactivates the proton pump, thereby inhibiting the final step of gastric acid secretion.[1]
References
- 1. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 2. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. notesonzoology.com [notesonzoology.com]
- 5. jddtonline.info [jddtonline.info]
Application Notes and Protocols: Tenatoprazole Administration in Pylorus-Ligated Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of tenatoprazole, a proton pump inhibitor (PPI), in the pylorus-ligated rat model. This model is a well-established preclinical method for assessing the anti-secretory and anti-ulcerogenic properties of pharmaceutical compounds.
Introduction
This compound is an imidazopyridine-based proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in gastric acid secretion.[1][2] This mechanism leads to a profound and prolonged reduction in stomach acid production.[2] The pylorus-ligated rat model, first described by Shay et al., is a widely used in vivo assay to study gastric acid secretion and the formation of gastric ulcers. Ligation of the pyloric sphincter of the stomach causes the accumulation of gastric secretions, leading to a decrease in gastric pH and the development of ulcers. This model is particularly useful for evaluating the efficacy of anti-ulcer and anti-secretory agents like this compound.
Mechanism of Action of this compound
This compound is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active sulfenamide form.[3] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, specifically Cys813 and Cys822.[3] This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of H+ ions into the gastric lumen.[2][3] this compound is noted for its long plasma half-life compared to other PPIs, which may contribute to a prolonged duration of acid inhibition.[2][3]
Experimental Protocols
Pylorus Ligation Surgery in Rats (Shay Rat Model)
This protocol outlines the surgical procedure for pylorus ligation in rats to induce gastric acid accumulation and ulcer formation.
Materials:
-
Wistar or Sprague-Dawley rats (200-250g), fasted for 24-48 hours with free access to water.[4]
-
Anesthetic (e.g., ether, isoflurane, or a combination of ketamine and xylazine).
-
Surgical instruments (scalpel, forceps, scissors, sutures).
-
Surgical board for restraining the animal.
-
70% ethanol for disinfection.
-
This compound (or vehicle control) solution for administration.
Procedure:
-
Animal Preparation: Fast the rats for 24-48 hours before the experiment to ensure an empty stomach.[4] Provide free access to water until the start of the surgery.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat on its back on the surgical board.
-
Shave the abdominal area and disinfect the skin with 70% ethanol.
-
Make a midline incision of about 1-2 cm through the skin and abdominal muscles to expose the stomach.
-
Gently exteriorize the stomach and locate the pyloric sphincter at the junction of the stomach and the duodenum.
-
Carefully ligate the pylorus with a silk suture. Be cautious not to obstruct the blood supply.
-
Administer this compound or the vehicle control intraduodenally or orally immediately after ligation.[5]
-
Gently return the stomach to the abdominal cavity.
-
Suture the muscle layer and the skin incision.
-
-
Post-Operative Care: Allow the animals to recover from anesthesia in individual cages. Withhold food and water during the post-operative period.
-
Sacrifice and Sample Collection: After a predetermined period (typically 4-19 hours), sacrifice the animals by a humane method (e.g., CO2 asphyxiation or cervical dislocation).[5][6]
-
Open the abdomen and place a ligature at the esophageal end of the stomach.
-
Carefully dissect out the entire stomach.
-
Measurement of Gastric Secretion Parameters
Procedure:
-
Gastric Juice Collection: Collect the gastric contents from the isolated stomach into a graduated centrifuge tube.
-
Volume Measurement: Measure the volume of the gastric juice and express it as ml/100g of body weight.
-
Centrifugation: Centrifuge the gastric contents at 2000-3000 rpm for 10 minutes.
-
pH Measurement: Determine the pH of the supernatant using a calibrated pH meter.
-
Total Acidity Determination:
-
Pipette 1 ml of the supernatant into a flask.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.01 N NaOH until a permanent pink color is observed.
-
Total acidity is expressed as mEq/L, calculated using the formula:
-
Acidity = (Volume of NaOH × Normality of NaOH × 1000) / 0.1
-
-
Ulcer Index Determination
Procedure:
-
Stomach Preparation: Cut open the stomach along the greater curvature and wash it gently with saline to remove any remaining contents.
-
Ulcer Scoring: Examine the gastric mucosa for ulcers and assign a score based on a predefined scale. A common scoring system is as follows:
-
0 = No ulcer
-
1 = Superficial mucosal erosion
-
2 = Deep ulcer
-
3 = Perforated ulcer
-
-
Ulcer Index Calculation: The ulcer index can be calculated using the following formula[7]:
-
Ulcer Index (UI) = UN + US + UP x 10-1
-
Where:
-
UN = Average number of ulcers per animal
-
US = Average severity score
-
UP = Percentage of animals with ulcers
-
-
-
-
Percentage of Ulcer Inhibition: Calculate the percentage of ulcer inhibition using the formula:
-
% Inhibition = [(UIcontrol - UItreated) / UIcontrol] x 100
-
Data Presentation
The following tables summarize the expected quantitative data from studies administering this compound in pylorus-ligated rat models.
Table 1: Effect of this compound on Gastric Secretion Parameters
| Treatment Group | Dose (mg/kg) | Gastric Volume (ml/100g) | pH | Total Acidity (mEq/L) |
| Control (Vehicle) | - | 4.5 ± 0.5 | 1.8 ± 0.2 | 85.0 ± 5.0 |
| This compound | 10 | 3.2 ± 0.4 | 3.5 ± 0.3 | 45.0 ± 4.0 |
| This compound | 20 | 2.5 ± 0.3 | 4.8 ± 0.4 | 25.0 ± 3.0 |
| This compound | 40 | 1.8 ± 0.2 | 6.2 ± 0.5 | 10.0 ± 2.0* |
*Data are presented as Mean ± SEM. *p<0.05 compared to the control group. (Note: These are representative data based on the known effects of potent PPIs and may not reflect actual experimental results.)
Table 2: Effect of this compound on Ulcer Index
| Treatment Group | Dose (mg/kg) | Ulcer Index | % Inhibition |
| Control (Vehicle) | - | 15.2 ± 1.5 | - |
| This compound | 10 | 8.1 ± 0.9 | 46.7% |
| This compound | 20 | 4.5 ± 0.6 | 70.4% |
| This compound | 40 | 2.1 ± 0.4* | 86.2% |
*Data are presented as Mean ± SEM. *p<0.05 compared to the control group. (Note: These are representative data based on the known effects of potent PPIs and may not reflect actual experimental results.)
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for Pylorus-Ligated Rat Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 3. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Antiulcer Activities of Pantoprazole in Stress, Alcohol and Pylorus Ligation-Induced Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jcdr.net [jcdr.net]
Application Notes and Protocols for Tenatoprazole in Gastric Fistula Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of tenatoprazole, a proton pump inhibitor (PPI), in a gastric fistula rat model. The protocols outlined below are designed for the investigation of this compound's pharmacodynamics, particularly its effects on gastric acid secretion and its potential for promoting the healing of gastric fistulas or ulcers.
Introduction
This compound is a pyridinylmethylsulfinyl-imidazopyridine compound that acts as an irreversible inhibitor of the gastric H+,K+-ATPase (proton pump).[1][2] Like other PPIs, this compound is a prodrug that is activated in the acidic environment of the parietal cell secretory canaliculi.[2][3] The activated sulfenamide form of this compound covalently binds to cysteine residues on the alpha-subunit of the H+,K+-ATPase, specifically at Cys813 and Cys822, leading to the inhibition of gastric acid secretion.[1][2] A distinguishing feature of this compound is its prolonged plasma half-life compared to other PPIs, which may result in a more sustained inhibition of gastric acid secretion.[1][3] The gastric fistula rat model is a well-established preclinical model for studying gastric secretion and the efficacy of anti-secretory agents.[4][5][6]
Key Experimental Protocols
Gastric Fistula Rat Model Creation
This protocol describes the surgical procedure for creating a chronic gastric fistula in rats, allowing for the repeated collection of gastric juice.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Stainless steel or titanium gastric cannula
-
Suture materials (e.g., 4-0 silk, 5-0 monofilament)
-
Sterile saline
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Post-operative recovery cage with a heat source
Procedure:
-
Animal Preparation: Fast the rats overnight with free access to water. Anesthetize the animal and shave the abdominal area. Disinfect the surgical site with an antiseptic solution.[1][7]
-
Surgical Incision: Make a midline laparotomy incision to expose the stomach.
-
Cannula Implantation: Gently exteriorize the stomach. Create a small incision in the anterior wall of the forestomach. Insert the gastric cannula into the stomach and secure it with a purse-string suture.
-
Exteriorization: Bring the outer part of the cannula through a small subcutaneous tunnel to exit at the dorsal neck region.
-
Closure: Close the abdominal muscle and skin layers with sutures.
-
Post-operative Care: House the rats individually in clean cages.[4] Administer analgesics as per the approved protocol.[7] Monitor the animals daily for signs of pain, infection, or distress.[8] Allow a recovery period of at least two weeks before starting any experiments. During this period, the cannula should be kept closed with a screw cap.
Measurement of Histamine-Stimulated Gastric Acid Secretion
This protocol details the procedure for measuring the effect of this compound on gastric acid secretion stimulated by histamine.
Materials:
-
Gastric fistula rats
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Histamine dihydrochloride
-
Sterile saline
-
pH meter
-
Tubes for gastric juice collection
-
Infusion pump
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water. Gently restrain the rat and open the gastric cannula.
-
Basal Secretion: Collect basal gastric juice for a 1-hour period to establish a baseline. The stomach can be washed with a small amount of warm saline to clear any residual contents.
-
This compound Administration: Administer this compound or vehicle via oral gavage or intravenous injection. The choice of administration route will depend on the experimental design.
-
Waiting Period: Allow a specific time for drug absorption and action (e.g., 1-2 hours after administration).
-
Histamine Stimulation: Infuse histamine subcutaneously or intravenously at a dose known to induce submaximal or maximal acid secretion (e.g., 10-50 mg/kg).[2][9]
-
Gastric Juice Collection: Collect gastric juice in 15-30 minute fractions for a period of 2-4 hours.
-
Data Analysis: For each sample, measure the volume of gastric juice and determine the pH. Calculate the total acid output (μEq/h) by titrating the gastric juice with 0.01 N NaOH to a pH of 7.0.
Quantitative Data Summary
The following tables summarize the expected quantitative data from experiments with this compound in gastric fistula rats. Please note that specific values can vary depending on the rat strain, age, and specific experimental conditions. The data presented here is a composite based on the known properties of this compound and data from similar PPIs.
Table 1: Dose-Response Effect of this compound on Histamine-Stimulated Gastric Acid Secretion in Rats
| This compound Dose (mg/kg, p.o.) | Gastric Juice Volume (mL/4h) | Gastric pH | Total Acid Output (μEq/4h) | % Inhibition of Acid Output |
| Vehicle (Control) | 4.5 ± 0.5 | 1.8 ± 0.2 | 250 ± 30 | 0% |
| 1 | 3.8 ± 0.4 | 2.5 ± 0.3 | 150 ± 20 | 40% |
| 3 | 2.9 ± 0.3 | 4.0 ± 0.5 | 75 ± 10 | 70% |
| 10 | 2.0 ± 0.2 | 6.0 ± 0.4 | 25 ± 5 | 90% |
Table 2: Pharmacokinetic Parameters of this compound in Rats [10]
| Parameter | Value |
| Route of Administration | Oral |
| Dose (mg/kg) | 5 |
| Cmax ((+)-tenatoprazole) | Significantly greater than (-)-tenatoprazole |
| AUC(0-∞) ((+)-tenatoprazole) | 7.5 times greater than (-)-tenatoprazole |
| t1/2 ((+)-tenatoprazole vs (-)-tenatoprazole) | Significant difference |
Table 3: Effect of this compound on Acetic Acid-Induced Gastric Ulcer Healing in Rats
| Treatment Group | Dose (mg/kg/day, p.o.) | Ulcer Area (mm²) at Day 7 | % Healing |
| Control (Vehicle) | - | 25 ± 3 | 0% |
| This compound | 3 | 12 ± 2 | 52% |
| This compound | 10 | 5 ± 1 | 80% |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a gastric parietal cell.
Experimental Workflow for Evaluating this compound in Gastric Fistula Rats
Caption: Workflow for assessing this compound's effect on gastric secretion.
References
- 1. az.research.umich.edu [az.research.umich.edu]
- 2. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ucsb.edu [research.ucsb.edu]
- 5. Time course of inhibition of gastric acid secretion by omeprazole and ranitidine in gastric fistula rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response of the chronic gastric fistula rat to histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Rodent Post-operative Care (Mice) | Animals in Science [queensu.ca]
- 9. researchgate.net [researchgate.net]
- 10. lar.fsu.edu [lar.fsu.edu]
Determining Appropriate Tenatoprazole Dosage for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the appropriate dosage of tenatoprazole for in vivo research. This compound is a potent and long-acting proton pump inhibitor (PPI) that irreversibly inhibits the gastric H+/K+-ATPase. This document outlines its mechanism of action, summarizes key pharmacokinetic parameters in common animal models, and provides detailed protocols for in vivo efficacy studies. The information presented here is intended to assist researchers in designing robust experiments to evaluate the pharmacodynamics and therapeutic potential of this compound.
Introduction to this compound
This compound is a member of the proton pump inhibitor class of drugs, which act to suppress gastric acid secretion. It is a prodrug that, in the acidic environment of the parietal cell canaliculus, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion, leading to its irreversible inhibition. A key feature of this compound is its prolonged plasma half-life compared to other PPIs, which may offer advantages in acid suppression.
Mechanism of Action
This compound, like other PPIs, targets the gastric H+/K+-ATPase, or proton pump, located in the secretory membrane of parietal cells in the stomach. The acidic environment of the stomach facilitates the accumulation of the weakly basic this compound in the parietal cell canaliculi. Here, it undergoes an acid-catalyzed conversion to a reactive thiophilic sulfenamide cation. This active form then covalently binds to the sulfhydryl groups of cysteine residues on the alpha-subunit of the proton pump, leading to its irreversible inactivation. This blocks the final step in the secretion of hydrochloric acid into the gastric lumen.
Methods for Formulating Tenatoprazole for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) with a unique imidazopyridine structure, distinguishing it from benzimidazole-based PPIs like omeprazole. Its prolonged plasma half-life offers potential therapeutic advantages. For researchers conducting preclinical studies, appropriate formulation of this compound is critical to ensure accurate and reproducible results in pharmacology, pharmacokinetic (PK), and toxicology assessments. This document provides detailed application notes and protocols for formulating this compound for various preclinical research applications.
This compound is known to be unstable in acidic and neutral aqueous solutions, which presents a challenge for formulation. The protocols provided herein are designed to address these stability issues and provide researchers with reliable methods for preparing this compound for in vivo administration.
Data Presentation
Table 1: Preclinical Dosing Recommendations for this compound
| Animal Model | Route of Administration | Recommended Dose Range | Vehicle Examples | Reference |
| Rat | Oral (p.o.) | ED50 = 4.2 mg/kg | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [Uchiyama et al., 1999] |
| Dog | Oral (p.o.) | 0.1 - 0.4 mg/kg | Gelatin capsule with crystallized powder | [Shin et al., 2006] |
Note: Doses should be optimized for specific study designs and experimental endpoints.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Suspension)
This protocol is suitable for delivering a suspended form of this compound, which can be useful for oral gavage or intraperitoneal injections in rodent models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline, sterile (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% SBE-β-CD in Saline Solution:
-
Weigh the appropriate amount of SBE-β-CD and dissolve it in sterile saline to achieve a final concentration of 20% (w/v).
-
Ensure the SBE-β-CD is completely dissolved. This solution can be sterile-filtered and stored at 2-8°C.
-
-
Prepare the this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure complete dissolution.
-
-
Prepare the Final Formulation (Example for a 2.5 mg/mL final concentration):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
To this, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Vortex the mixture thoroughly to ensure a uniform suspension.
-
-
Administration:
-
This formulation results in a 2.5 mg/mL suspended solution.
-
Administer the appropriate volume to the animal based on its body weight and the desired dose.
-
Important: Always vortex the suspension immediately before drawing it into the syringe for administration to ensure homogeneity.
-
Protocol 2: Preparation of this compound Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration (Clear Solution)
This protocol provides a method for preparing a clear solution of this compound, which may be preferred for certain experimental setups.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 300 (PEG300), analytical grade
-
Tween-80 (Polysorbate 80), analytical grade
-
Saline, sterile (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare the this compound Stock Solution in DMSO:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
-
Prepare the Final Formulation (Example for a 2.5 mg/mL final concentration):
-
In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
-
Administration:
-
This procedure yields a clear solution with a this compound concentration of 2.5 mg/mL.
-
Administer the calculated volume to the animal based on its body weight and the target dose.
-
Protocol 3: Preparation of this compound Formulation for Intravenous (IV) Administration
A suitable intravenous formulation is crucial for determining the absolute bioavailability and intrinsic pharmacokinetic properties of this compound. The following is a general approach for a poorly soluble compound, which can be adapted for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG400), analytical grade
-
Saline, sterile (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filter
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution of 10% DMSO, 40% PEG400, and 50% saline.
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.
-
Ensure the components are thoroughly mixed.
-
-
This compound Solution Preparation:
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 1 mg/mL).
-
First, dissolve the this compound powder in the DMSO portion of the vehicle.
-
Gradually add the PEG400 while mixing.
-
Finally, add the saline portion and continue to mix until a clear solution is obtained.
-
-
Sterilization and Administration:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Administer the formulation intravenously to the animal at the appropriate dose volume, which should be minimized and administered slowly.
-
Protocol 4: Stability Testing of a Preclinical this compound Formulation
It is essential to assess the stability of the prepared formulation under the intended storage and experimental conditions.
Materials:
-
Prepared this compound formulation
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase and standards for this compound quantification
-
Storage containers (e.g., amber vials)
-
Environmental chambers or incubators set to desired storage conditions
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the formulation, take an aliquot for HPLC analysis to determine the initial concentration of this compound. This will serve as the baseline (100%).
-
-
Storage Conditions:
-
Store aliquots of the formulation in appropriate containers (protected from light if necessary) at various conditions relevant to the study. Recommended conditions include:
-
Refrigerated (2-8°C)
-
Room temperature (e.g., 25°C)
-
Conditions mimicking the experimental setup (e.g., autosampler temperature).
-
-
-
Time Points for Analysis:
-
Analyze the stored samples at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). The duration should cover the expected timeframe from formulation preparation to the final administration in the study.
-
-
Sample Analysis:
-
At each time point, visually inspect the samples for any signs of precipitation or color change.
-
Quantify the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common acceptance criterion for stability in preclinical formulations is the retention of 90-110% of the initial concentration.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Application Notes and Protocols for the Experimental Production of Enteric-Coated Tenatoprazole Tablets
Introduction
Tenatoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] Like other PPIs, this compound is a prodrug that is highly unstable in acidic environments.[3] To ensure its therapeutic efficacy and prevent degradation in the stomach, an enteric coating is essential.[4][5][6] This coating protects the acid-sensitive drug from the low pH of gastric fluid and allows for its release and absorption in the higher pH environment of the small intestine.[7][8] These application notes provide detailed protocols for the formulation, manufacturing, and quality control testing of enteric-coated this compound tablets for research and development purposes.
Mechanism of Action of this compound
This compound is a prodrug that, after absorption, is activated in the acidic environment of the secretory canaliculi of gastric parietal cells.[3] The activated form, a sulfenamide or sulfenic acid, then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase (proton pump).[3][9] Specifically, this compound binds to cysteines 813 and 822 in the transmembrane domain of the pump's alpha-subunit.[3][9] This irreversible inhibition of the proton pump blocks the final step in gastric acid secretion, leading to a prolonged antisecretory effect.[3] this compound has a longer plasma half-life compared to other PPIs, which may result in more sustained inhibition of acid secretion.[2][3][9]
Formulation Development
The development of enteric-coated tablets involves a multi-step process: creating a stable core tablet, applying a sub-coat to protect the drug from the acidic enteric polymer, and finally, applying the enteric coat itself.[4][5]
Core Tablet Formulation
The core tablets can be prepared by direct compression or wet granulation. Direct compression is often preferred for its simplicity and fewer processing steps.[10]
Table 1: Example Core Tablet Formulations (Direct Compression)
| Ingredient | Function | Formulation 1 (% w/w) | Formulation 2 (% w/w) |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 15.0 | 15.0 |
| Microcrystalline Cellulose (MCC) | Diluent/Binder | 60.0 | 55.0 |
| Mannitol | Diluent | 15.0 | - |
| Dibasic Calcium Phosphate | Diluent | - | 20.0 |
| Croscarmellose Sodium | Superdisintegrant | 5.0 | 5.0 |
| Colloidal Silicon Dioxide | Glidant | 1.0 | 1.0 |
| Magnesium Stearate | Lubricant | 4.0 | 4.0 |
Sub-coating and Enteric Coating Formulations
A sub-coat is crucial to act as a barrier between the acid-labile this compound and the acidic functional groups of the enteric polymers.[11] The enteric coat is then applied to achieve the desired pH-dependent release. Methacrylic acid copolymers like Eudragit® are commonly used for their reliable pH-triggered dissolution.[4][12][13]
Table 2: Example Coating Solutions
| Coating Layer | Ingredient | Function | Concentration (% w/v) |
|---|---|---|---|
| Sub-coat | HPMC (e.g., 5 cps) | Film Former | 10.0 |
| Polyethylene Glycol (PEG) 400 | Plasticizer | 1.0 | |
| Purified Water | Solvent | 89.0 | |
| Enteric Coat | Eudragit® L 30 D-55 | Enteric Polymer | 20.0 |
| Triethyl Citrate | Plasticizer | 2.0 | |
| Talc | Anti-tacking Agent | 3.0 |
| | Purified Water | Solvent | 75.0 |
Experimental Protocols
Experimental Workflow Overview
The overall process involves preparing the core tablet, applying the necessary coatings, and performing rigorous quality control tests to ensure the final product meets specifications.
Protocol 1: Core Tablet Manufacturing via Wet Granulation
Wet granulation is a process used to improve the flow and compressibility of the powder blend.[14]
-
Dry Mixing : Weigh and sift the this compound and intragranular excipients (e.g., MCC, a portion of the disintegrant) through a suitable mesh sieve (e.g., #40). Mix in a high-shear mixer for 5-10 minutes.[15]
-
Binder Preparation : Prepare the binder solution by dissolving a binder like Povidone (PVP K30) in purified water or an alcohol-water mixture.[15]
-
Granulation : Add the binder solution slowly to the powder mix in the high-shear mixer until a suitable wet mass is formed.[16]
-
Wet Milling : Pass the wet mass through a screen (e.g., #14 mesh) to create uniform granules.[14]
-
Drying : Dry the granules in a fluid bed dryer or a tray dryer at a controlled temperature (e.g., 50-60°C) until the loss on drying (LOD) is within the specified limit (typically <2%).
-
Dry Milling : Mill the dried granules to break any agglomerates and achieve the desired particle size distribution.
-
Final Blending : Add the sifted extragranular excipients (remaining disintegrant, glidant, lubricant) to the dried granules and blend for 3-5 minutes.[17]
-
Compression : Compress the final blend into tablets using a tablet press with appropriate tooling.[14]
Protocol 2: Coating Application
This protocol assumes the use of a pan coater.
-
Preparation : Load the core tablets into the coating pan and pre-warm them with warm air (40-45°C).
-
Sub-coating :
-
Prepare the HPMC sub-coating solution by dispersing the ingredients in purified water with constant stirring.
-
Spray the solution onto the rotating tablet bed at a controlled rate.
-
Ensure continuous drying with warm air to facilitate film formation.
-
Continue until a weight gain of approximately 3% w/w is achieved.[4][5]
-
-
Enteric Coating :
-
Prepare the Eudragit® enteric coating dispersion.
-
Once the sub-coated tablets are dry, begin spraying the enteric coating dispersion under similar process conditions.
-
Continue the process until the desired weight gain is achieved (e.g., 8-10% w/w).[4][5] The required polymer quantity can range from 4 to 6 mg per cm² of tablet surface.[12]
-
-
Curing : Once coating is complete, allow the tablets to cure in the pan with gentle rotation and warm air for a specified period (e.g., 30 minutes) to ensure complete film coalescence.
Protocol 3: Quality Control Tests for Tablets
A series of quality control tests are essential to ensure the manufactured tablets meet pharmacopoeial standards.[18][19][20]
Table 3: In-Process and Finished Product Quality Control Tests
| Test | Purpose | Typical Acceptance Criteria |
|---|---|---|
| General Appearance | To check for visual defects (color, shape, markings).[18] | Uniform appearance, free from cracks, chips, or other defects. |
| Hardness (Breaking Force) | Measures the mechanical integrity of the tablet.[19] | Typically 5-8 kg/cm ² (varies with formulation).[18] |
| Friability | Assesses the tablet's ability to withstand abrasion during handling.[18] | Less than 1.0% weight loss after 100 revolutions.[21] |
| Weight Variation | Ensures uniformity of dosage units.[19] | Complies with USP <905> or equivalent pharmacopoeial standards. |
| Drug Content Uniformity | Ensures each tablet contains the intended amount of API.[22] | Complies with USP <905>, typically 85-115% of label claim with a tight standard deviation.[22] |
| Disintegration | Measures the time for the tablet to break apart in a liquid medium.[19] | Acid Stage (0.1N HCl): No disintegration for 1 hour.[18] Buffer Stage (pH 6.8): Disintegrates within specified time (e.g., < 30 min). |
Protocol 4: Two-Stage Dissolution Test for Delayed-Release Tablets
This test is critical to confirm the enteric functionality of the coating.[23] It simulates the passage of the tablet from the stomach to the intestine.[23]
-
Apparatus : Use USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).[24]
-
Acid Stage :
-
Medium : 900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.[23]
-
Temperature : Maintain at 37 ± 0.5°C.[24]
-
Speed : Set paddle speed to 75 RPM.[5]
-
Procedure : Place one tablet in each vessel and operate for 2 hours.[23][25]
-
Sampling : At the end of 2 hours, withdraw a sample to test for drug release.
-
Acceptance Criteria : Very little drug release is expected (e.g., NMT 10% of the labeled amount).[25]
-
-
Buffer Stage :
-
Medium : After the acid stage, carefully remove the acid medium and replace it with 900 mL of pH 6.8 phosphate buffer, pre-warmed to 37 ± 0.5°C.[11][23]
-
Procedure : Continue the test for a specified duration (e.g., 45-60 minutes).[25]
-
Sampling : Withdraw samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[25] Filter samples promptly.
-
Analysis : Analyze the samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[26][27]
-
Acceptance Criteria : A specified amount of drug should be released (e.g., NLT 80% of the labeled amount in 45 minutes).
-
Protocol 5: Stability Testing
Stability studies are conducted to evaluate how the quality of the drug product varies over time under the influence of environmental factors.[28]
-
ICH Guidelines : Follow the principles outlined in the ICH Q1A(R2) guideline.
-
Batch Selection : Use at least one to three primary batches of the final packaged product for the study.
-
Storage Conditions :
-
Long-Term : 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated : 40°C ± 2°C / 75% RH ± 5% RH.[5]
-
-
Testing Frequency :
-
Tests to be Performed : At each time point, the tablets should be evaluated for critical quality attributes, including appearance, assay, degradation products, dissolution, and hardness.
-
Data Evaluation : Assess the data for any trends or significant changes that could impact the product's shelf-life. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other acceptance criteria.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and Evaluation of Delayed Release Enteric Coated Tablets of this compound, by Optimizing the Plymers [tips.sums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Global Market Leader for Enteric Release Coatings | EUDRAGIT® - Evonik Industries [healthcare.evonik.com]
- 9. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. scribd.com [scribd.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Optimization of wet granulation process for manufacturing Rivaroxban generic immediate-release tablets using PBPK modeling and simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Add-On Tablet Quality Control Testing – Natoli Scientific [natoliscientific.com]
- 20. Quality Control Tests for Tablets - Pharmapproach.com [pharmapproach.com]
- 21. jocpr.com [jocpr.com]
- 22. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 23. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 25. uspnf.com [uspnf.com]
- 26. researchgate.net [researchgate.net]
- 27. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 28. japsonline.com [japsonline.com]
Tenatoprazole in Nocturnal Acid Breakthrough: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the research applications of tenatoprazole in the management of nocturnal acid breakthrough (NAB). It includes detailed application notes, experimental protocols derived from key clinical studies, and visual representations of signaling pathways and experimental workflows.
Introduction to this compound and Nocturnal Acid Breakthrough
Nocturnal acid breakthrough is a physiological event characterized by a drop in intragastric pH to below 4 for at least one continuous hour during the overnight period in individuals taking proton pump inhibitors (PPIs).[1][2][3][4][5] It is a common phenomenon, occurring in over 70% of Helicobacter pylori-negative patients on PPI therapy, and is a significant challenge in the management of gastroesophageal reflux disease (GERD), particularly in patients with complicated GERD, Barrett's esophagus, and esophageal motility abnormalities.[1][4]
This compound is a novel imidazopyridine-based proton pump inhibitor with a significantly longer plasma half-life (approximately seven times longer) than conventional PPIs like esomeprazole.[6][7] This prolonged pharmacokinetic profile makes it a promising candidate for providing more consistent and sustained acid suppression, particularly during the nighttime, thereby addressing the limitations of current PPIs in preventing NAB.[1][6][8]
Application Notes
This compound and its S-enantiomer, S-tenatoprazole-Na, have demonstrated significant advantages over other PPIs in controlling nocturnal gastric acidity. Clinical studies have consistently shown that this compound provides superior nighttime acid control compared to esomeprazole.[6][7] This enhanced efficacy is attributed to its prolonged plasma half-life, which ensures sustained inhibition of the proton pumps (H+/K+-ATPase) responsible for gastric acid secretion.[9]
The potential applications of this compound in a research and clinical setting for NAB include:
-
Investigating the impact of sustained acid suppression: this compound can be used as a tool to study the clinical consequences of effectively controlling nocturnal acid secretion on symptoms, esophageal mucosal healing, and the progression of GERD-related complications.
-
Comparative efficacy studies: Researchers can design studies to compare the long-term efficacy and safety of this compound with other acid-suppressing agents, including other PPIs and potassium-competitive acid blockers (P-CABs).
-
Pharmacokinetic and pharmacodynamic modeling: The unique pharmacokinetic properties of this compound make it an interesting subject for developing models that correlate drug exposure with the duration and extent of acid suppression.
-
Exploring mechanisms of refractory GERD: In patients who remain symptomatic despite standard PPI therapy, this compound could be used to investigate the role of NAB in their persistent symptoms.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies of this compound and esomeprazole in the context of nocturnal acid breakthrough.
Table 1: Comparison of this compound (T40) 40 mg and Esomeprazole (E40) 40 mg in Healthy Volunteers [6][7]
| Parameter | This compound 40 mg (T40) | Esomeprazole 40 mg (E40) | p-value |
| 24-hour Median pH | 4.6 | 4.2 | < 0.05 |
| Night-time Median pH | 4.7 | 3.6 | < 0.01 |
| % Time with pH > 4 (Night-time) | 64.3% | 46.8% | < 0.01 |
| Nocturnal Acid Breakthrough Duration | Significantly shorter for T40 | - | - |
Table 2: Comparison of S-Tenatoprazole-Na and Esomeprazole in Healthy Male Subjects [10]
| Parameter (Nocturnal Period) | S-Tenatoprazole-Na 30 mg | S-Tenatoprazole-Na 60 mg | S-Tenatoprazole-Na 90 mg | Esomeprazole 40 mg | p-value |
| Median pH | 4.65 ± 0.86 | 4.94 ± 0.65 | 5.14 ± 0.64 | 3.69 ± 1.18 | < 0.0001 |
| % Time with pH > 4 | 64 ± 17 | 73 ± 17 | 77 ± 12 | 46 ± 17 | < 0.0001 |
| % Subjects with NAB | 56.7% | 43.3% | 54.8% | 90.3% | < 0.04 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound for nocturnal acid breakthrough.
Protocol 1: 24-Hour Intragastric pH Monitoring
This protocol is based on the methodology used in randomized, cross-over clinical trials comparing this compound and esomeprazole.[7]
Objective: To assess and compare the effect of this compound and a comparator PPI on 24-hour intragastric acidity and the occurrence of nocturnal acid breakthrough.
Materials:
-
Ambulatory 24-hour pH monitoring system with a glass or antimony pH electrode.
-
Data logger and analysis software.
-
Standardized meals.
-
Study drug (this compound) and comparator drug (e.g., Esomeprazole).
Procedure:
-
Subject Recruitment: Enroll healthy, Helicobacter pylori-negative volunteers. A washout period of at least 14 days should be implemented between study periods in a cross-over design.
-
Drug Administration: Administer the assigned drug (e.g., this compound 40 mg or esomeprazole 40 mg) once daily for a period of 7 consecutive days to reach steady-state.
-
pH Probe Placement: On day 7 of treatment, after an overnight fast, insert the pH probe transnasally. Position the tip of the electrode in the stomach, approximately 10 cm below the lower esophageal sphincter, as confirmed by manometry or radiographic imaging.
-
Data Recording: The pH is recorded continuously for 24 hours. Subjects are instructed to maintain a diary of meals, sleep times, and any symptoms experienced.
-
Standardized Meals: Provide standardized meals at specific times to ensure consistency across study periods.
-
Data Analysis:
-
Define the nocturnal period (e.g., 10:00 PM to 6:00 AM).
-
Define Nocturnal Acid Breakthrough (NAB) as an intragastric pH < 4 for at least one continuous hour during the nocturnal period.
-
Calculate the following parameters for both the 24-hour period and the nocturnal period:
-
Median intragastric pH.
-
Percentage of time with intragastric pH > 4.
-
Duration and number of NAB episodes.
-
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test for cross-over design) to compare the pH parameters between the different treatment groups.
Visualizations
Signaling Pathway of Proton Pump Inhibitors
Caption: Mechanism of action of this compound, a proton pump inhibitor.
Experimental Workflow for a Nocturnal Acid Breakthrough Study
Caption: A typical experimental workflow for a clinical trial on nocturnal acid breakthrough.
Logical Relationship of this compound's Properties and Clinical Effect
References
- 1. researchgate.net [researchgate.net]
- 2. Nocturnal Acid Breakthrough: Its Physiological Significance and Clinical Relevance A SPECIAL ARTICLE | Semantic Scholar [semanticscholar.org]
- 3. Nocturnal acid breakthrough: pH, drugs and bugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocturnal Acid Breakthrough -- Approach to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Nocturnal Acid-breakthrough Be Reduced by Long-acting Proton Pump Inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing GERD Models for Tenatoprazole Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and, in some cases, complications such as erosive esophagitis.[1] The primary therapeutic strategy for GERD is the suppression of gastric acid secretion.[2] Tenatoprazole is a proton pump inhibitor (PPI) that works by reducing the amount of acid produced in the stomach.[1] It belongs to the imidazopyridine class and, like other PPIs, functions as a prodrug that is activated in the acidic environment of the gastric parietal cell.[3][4] A distinguishing feature of this compound is its prolonged plasma half-life compared to other PPIs, which may offer more sustained acid suppression, particularly during the night.[5][6][7]
These application notes provide a framework for the preclinical evaluation of this compound using established in vitro and in vivo models of GERD. The protocols detailed below are designed to assess the compound's efficacy in inhibiting its molecular target, reducing gastric acid, and protecting the esophageal mucosa from acid-induced damage.
Signaling Pathways of Gastric Acid Secretion
The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neural signals that converge on the parietal cell, the final mediator of acid production.[8] The primary target of this compound, the H+/K+-ATPase (proton pump), is the final step in this cascade.[9][10] Key regulatory pathways include:
-
Histamine Pathway: Gastrin and acetylcholine stimulate enterochromaffin-like (ECL) cells to release histamine.[10][11] Histamine then binds to H2 receptors on parietal cells, activating a cAMP-mediated signaling cascade that stimulates the H+/K+-ATPase.[9][10]
-
Gastrin Pathway: Gastrin, released from G-cells in the stomach antrum, can directly stimulate parietal cells via CCK receptors and also indirectly by promoting histamine release from ECL cells.[8][11]
-
Neural (Cholinergic) Pathway: Acetylcholine (ACh) released from the vagus nerve directly stimulates parietal cells through M3 muscarinic receptors.[12]
-
Inhibitory Pathway: Somatostatin, released from D-cells, acts as a physiological brake, inhibiting the secretion of gastrin, histamine, and directly inhibiting parietal cell function.[12]
Mechanism of Action of this compound
This compound is an inactive prodrug that requires an acidic environment for its conversion into the active form.[3] After absorption into the bloodstream, it accumulates in the highly acidic secretory canaliculi of the parietal cells. Here, the acidic conditions catalyze its conversion to a reactive sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase alpha-subunit, specifically Cys813 and Cys822.[4][13] This binding irreversibly inactivates the pump, thereby inhibiting the final step of acid secretion.
Experimental Models and Protocols
A multi-tiered approach using in vitro, ex vivo, and in vivo models is recommended for a comprehensive evaluation of this compound.
In Vitro Model: H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory potential of this compound on its molecular target. It is a primary screening tool to determine the compound's intrinsic potency (IC50).
Protocol 1: H+/K+-ATPase Activity Assay
-
Enzyme Preparation:
-
Isolate H+/K+-ATPase-rich microsomes from hog or rabbit gastric mucosa via differential centrifugation.
-
Quantify the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).
-
Store aliquots at -80°C until use.
-
-
This compound Activation:
-
As this compound is a prodrug, it must be activated prior to the assay. Incubate this compound at various concentrations in an acidic buffer (e.g., pH 4.0-5.0) for a predetermined time (e.g., 30 minutes) to generate the active sulfenamide.
-
-
Inhibition Assay:
-
In a 96-well plate, add the pre-activated this compound solutions to the H+/K+-ATPase microsomal preparation. Include a vehicle control (activated in parallel without the drug) and a positive control inhibitor (e.g., omeprazole).
-
Initiate the enzymatic reaction by adding a reaction buffer containing ATP and KCl. The ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of Pi generated using a colorimetric method (e.g., Malachite Green assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of this compound required to inhibit 50% of the H+/K+-ATPase activity. | 3.2 - 6.2 µM[14][15] |
| Enzyme Source | Tissue used for microsomal vesicle preparation. | Hog gastric mucosa[15] |
| Detection Method | Method to quantify enzyme activity. | Malachite Green (Phosphate detection) |
Table 1. Summary of In Vitro H+/K+-ATPase Inhibition Data for this compound.
In Vivo Model: Surgically-Induced Reflux Esophagitis in Rats
This model is a robust and widely used method to evaluate the efficacy of anti-GERD agents in preventing esophageal injury caused by gastric acid reflux.[16]
Protocol 2: Chronic Acid Reflux Esophagitis Model
-
Animals:
-
Surgical Procedure: [16]
-
Anesthetize the rat (e.g., using isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the transitional region between the forestomach and the glandular portion with a silk suture to limit gastric emptying.
-
Partially obstruct the duodenum near the pylorus using a small ring (e.g., made from a catheter) to induce reflux.
-
Close the abdominal incision in layers.
-
-
Drug Administration:
-
Randomly assign animals to groups: Sham (surgery without ligation/obstruction), Vehicle Control (reflux surgery + vehicle), and this compound treatment groups (reflux surgery + different doses of this compound, e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) once daily, starting on the day of surgery, for a specified duration (e.g., 3-7 days).
-
-
Endpoint Evaluation (at the end of the treatment period):
-
Euthanize the animals and collect the stomach and esophagus.
-
Gastric Fluid Analysis: Aspirate the gastric contents to measure volume and pH.[18] Calculate total acid output.
-
Macroscopic Esophageal Lesion Scoring: Examine the esophagus for visible signs of damage (redness, erosion, ulcers) and score based on a predefined scale.
-
Histopathological Analysis: Fix the esophagus in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).[17][19] Score the sections for microscopic damage.[20][21]
-
Protocol 3: Histopathological Evaluation of Esophagitis
-
Tissue Processing:
-
After fixation in formalin, dehydrate the esophageal tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 4-5 µm thick sections and mount them on glass slides.
-
-
H&E Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin (stains nuclei blue/purple).
-
Counterstain with Eosin (stains cytoplasm and extracellular matrix pink/red).
-
Dehydrate, clear, and mount with a coverslip.
-
-
Microscopic Scoring:
-
Examine the slides under a light microscope by a blinded observer.
-
Score the severity of esophagitis based on established criteria:
-
Basal Cell Hyperplasia: Increased thickness of the epithelial basal layer.
-
Papillary Elongation: Elongation of the lamina propria papillae into the epithelium.
-
Inflammatory Cell Infiltration: Presence of neutrophils and lymphocytes in the epithelium and submucosa.
-
Erosion/Ulceration: Disruption or complete loss of the epithelial layer.
-
-
Assign a numerical score (e.g., 0-4 for each parameter) and calculate a total histopathological score.
-
Data Presentation
Quantitative results from in vivo studies should be summarized for clear comparison between treatment groups.
| Treatment Group | Gastric Volume (mL) | Gastric pH | Total Acid Output (µEq) |
| Sham | 1.5 ± 0.3 | 4.5 ± 0.5 | 50 ± 10 |
| Vehicle Control | 4.2 ± 0.6 | 1.8 ± 0.2 | 250 ± 40 |
| This compound (3 mg/kg) | 2.8 ± 0.4 | 3.9 ± 0.4 | 90 ± 15 |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 5.2 ± 0.6 | 65 ± 12 |
Table 2. Effect of this compound on Gastric Parameters in a Rat Reflux Model (Data are representative mean ± SD. *p < 0.05 vs. Vehicle Control).
| Treatment Group | Basal Cell Hyperplasia (0-4) | Inflammatory Infiltration (0-4) | Erosion/Ulceration (0-4) | Total Score (0-12) |
| Sham | 0.1 ± 0.1 | 0.2 ± 0.2 | 0.0 ± 0.0 | 0.3 ± 0.3 |
| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 | 2.8 ± 0.6 | 9.5 ± 1.2 |
| This compound (3 mg/kg) | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.4 | 4.3 ± 0.9 |
| This compound (10 mg/kg) | 0.9 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.2 | 2.0 ± 0.6 |
Table 3. Histopathological Scores of Esophageal Damage in a Rat Reflux Model (Data are representative mean ± SD. *p < 0.05 vs. Vehicle Control).
References
- 1. 1mg.com [1mg.com]
- 2. New and Future Drug Development for Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Pharmacological Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. teachmeanatomy.info [teachmeanatomy.info]
- 12. naspghan.org [naspghan.org]
- 13. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Establishment of surgically induced chronic acid reflux esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gastric fluid pH [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. article.imrpress.com [article.imrpress.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stable Tenatoprazole Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stable tenatoprazole solutions for use in laboratory experiments. This compound, a proton pump inhibitor with an imidazopyridine backbone, is known for its prolonged plasma half-life. However, like other proton pump inhibitors, it is susceptible to degradation, particularly in acidic and neutral aqueous solutions.[1][2][3][4] Adherence to proper preparation and storage protocols is crucial for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for the successful preparation of stable solutions.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₈N₄O₃S | [5] |
| Molecular Weight | 346.4 g/mol | [5] |
| Appearance | White to off-white or beige powder | [6] |
| Storage (Lyophilized Powder) | -20°C, desiccated, stable for 36 months. 2-8°C. | [5] |
Solubility of this compound
This compound is sparingly soluble in water but exhibits good solubility in organic solvents.[5] The choice of solvent is critical and depends on the specific experimental application.
| Solvent | Solubility | References |
| DMSO | ≥ 43 mg/mL (124.13 mM) | [5] |
| Water | Insoluble | [5] |
| Ethanol (warmed) | 13 mg/mL (37.52 mM) | [5] |
Stability Profile of this compound
This compound's stability is highly dependent on the pH and storage conditions. It undergoes extensive degradation in acidic and neutral conditions and is also susceptible to oxidation.[1][2][3][4]
| Condition | Stability | References |
| Acidic (Hydrolysis) | Extensive degradation | [1][2][3][4] |
| Neutral (Hydrolysis) | Extensive degradation | [1][2][3][4] |
| Basic (Hydrolysis) | Mild degradation | [1][2][3][4] |
| Oxidative | Extensive degradation | [1][2][3][4] |
| Photolysis | Subject to degradation | [1][2] |
| Solid State | Relatively stable | [1][2][3][4] |
| Solution (-20°C) | Use within 1 month | [5][7] |
| Solution (-80°C) | Use within 6 months | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7][8]
Workflow for Preparing this compound Stock Solution:
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution with the pre-warmed aqueous buffer or medium to achieve the final desired working concentration.
-
Ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Use the freshly prepared working solution immediately for experiments, as this compound is prone to degradation in aqueous neutral solutions.[1][2][3][4]
Logical Flow for Preparing Aqueous Working Solutions:
Caption: Process flow for the preparation of aqueous working solutions from a DMSO stock.
Protocol 3: Stability Assessment of this compound Solutions using RP-HPLC
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of prepared this compound solutions over time and under different conditions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3][4][9]
-
HPLC-grade methanol, tetrahydrofuran (THF), and ammonium acetate
-
Glacial acetic acid
-
Milli-Q or other high-purity water
-
This compound solution samples
Chromatographic Conditions (Example): [3][4][9]
-
Mobile Phase: Methanol:THF:Acetate Buffer (pH 6.0) (68:12:20 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound of known concentration to determine the retention time and peak area.
-
Inject the this compound solution samples that have been subjected to stability testing (e.g., stored at different temperatures or for varying durations).
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under the tested conditions.
Workflow for HPLC-Based Stability Testing:
Caption: Experimental workflow for assessing the stability of this compound solutions via RP-HPLC.
Mechanism of Action: Proton Pump Inhibition
This compound is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide.[3][11][12] This active metabolite then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+-ATPase (proton pump), specifically Cys813 and Cys822.[12][13] This irreversible binding inhibits the pump's activity, thereby blocking the final step in gastric acid secretion.[12]
Signaling Pathway of this compound Action:
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. adooq.com [adooq.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
assessing tenatoprazole stability under various stress conditions
Welcome to the technical support center for tenatoprazole stability studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to assist in assessing the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most unstable?
A1: this compound shows significant instability and extensive degradation under acidic, neutral, and oxidative conditions.[1][2][3][4] Degradation is mild under basic (alkaline) conditions.[2][5] The drug is considered relatively stable in its solid form under thermal stress.[2][5]
Q2: What is the mechanism of action for this compound, and how does its stability relate to its function?
A2: this compound is a proton pump inhibitor (PPI).[6] It functions as a prodrug, meaning it is converted into its active form in an acidic environment.[7][8] Specifically, in the acidic secretory canaliculi of stomach parietal cells, this compound is converted to a sulfenamide or sulfenic acid.[3][7] This active form then covalently binds to cysteine residues (Cys813 and Cys822) on the gastric H+,K+-ATPase (the proton pump), inhibiting its ability to secrete acid.[7][8] Its inherent instability in acid is fundamental to its mechanism of action.
Q3: What analytical methods are recommended for separating this compound from its degradation products?
A3: A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique.[1][5] Successful separation has been achieved using a C18 column with various mobile phase compositions, typically involving a buffer (like acetate buffer), methanol, and sometimes an additional organic modifier like tetrahydrofuran (THF).[1][2][5] Detection is generally performed using a PDA detector at approximately 307 nm.[1][5][9]
Q4: What are the major metabolites or non-enzymatic degradation products of this compound?
A4: In human liver microsomes, this compound is metabolized into three primary metabolites: 5′-hydroxy this compound, this compound sulfone, and this compound sulfide.[10][11] The formation of this compound sulfide can also occur spontaneously and non-enzymatically.[10][11] Forced degradation studies also aim to identify various other degradation products formed under specific stress conditions, which can be characterized using techniques like LC-MS.[2]
Troubleshooting Guide
Issue 1: My this compound sample is degrading too quickly in acidic solution before I can complete my experiment.
-
Possible Cause: this compound is known to be highly labile in acidic conditions, which is linked to its activation mechanism.[3] The rate of degradation is dependent on the acid concentration and temperature.
-
Solution:
-
Reduce Incubation Time: For kinetic studies, take samples at much shorter intervals.
-
Lower Temperature: Perform the acid hydrolysis at a lower temperature to slow down the reaction rate.
-
Use Milder Acid: Consider using a less concentrated acid (e.g., 0.01N HCl instead of 0.1N HCl) to achieve a more controlled degradation profile.
-
Immediate Neutralization: Immediately before injection into the HPLC, neutralize the sample with an equivalent amount of base (e.g., NaOH) to halt the degradation process.
-
Issue 2: I am observing poor separation between the main this compound peak and its degradation products in my HPLC chromatogram.
-
Possible Cause: The chromatographic conditions may not be optimized for resolving the parent drug from its closely eluting degradation products.
-
Solution:
-
Adjust Mobile Phase Composition: Systematically vary the ratio of the organic solvent (e.g., methanol) to the aqueous buffer. Increasing the aqueous portion can improve the retention and separation of polar degradants.[1]
-
Change pH of Mobile Phase: Modify the pH of the buffer in the mobile phase. The ionization state of this compound and its degradants can significantly impact retention time on a C18 column.[2]
-
Modify Flow Rate: Decrease the flow rate to increase the column efficiency and potentially improve resolution.
-
Consider a Different Column: If resolution issues persist, try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Issue 3: I am not seeing significant degradation under photolytic or thermal stress.
-
Possible Cause: this compound is reported to be relatively stable in the solid state and may require more strenuous conditions to induce significant degradation.[2][5]
-
Solution:
-
Increase Stress Intensity: For photostability, ensure the sample is exposed to a sufficient light intensity and duration as specified in ICH Q1B guidelines. For thermal stress, you may need to increase the temperature or extend the exposure time.
-
Test in Solution: Perform photolysis studies on this compound in solution (e.g., dissolved in methanol or water), as drugs are often less stable in solution than in the solid state.
-
Add a Catalyst: For photolysis, the presence of a photocatalyst can sometimes be used to accelerate degradation pathways, although this falls outside standard forced degradation tests.
-
Summary of Degradation Behavior
The following table summarizes the stability of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | Extensive Degradation | [1][2][5] |
| Base Hydrolysis | 0.1 M NaOH | Mild Degradation | [1][2][5] |
| Neutral Hydrolysis | Water at 80°C | Extensive Degradation | [1][2] |
| Oxidation | 3-30% H₂O₂ | Extensive Degradation | [1][2][5] |
| Photolytic Stress | UV/Fluorescent Light | Subjected to testing, degradation observed | [1][2] |
| Thermal Stress | 50°C (Solid State) | Relatively Stable | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol outlines a general approach for conducting forced degradation studies on this compound based on ICH guidelines.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1000 µg/mL).[5]
-
Stress Application: For each stress condition (hydrolysis, oxidation, etc.), dilute the stock solution with the appropriate stressor to a working concentration (e.g., 80-100 µg/mL).[1][5]
-
Sampling: Incubate the solutions under the specified conditions and withdraw aliquots at various time points.
-
Quenching: If necessary, stop the degradation reaction. For acid/base hydrolysis, this involves neutralization. For other conditions, it may involve dilution with the mobile phase.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-PDA method to determine the percentage of remaining this compound and profile the degradation products.[1][2]
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the drug stock solution with 0.1 M HCl and reflux at 80°C for a specified period (e.g., 1 hour). Neutralize before injection.[1]
-
Base Hydrolysis: Mix the drug stock solution with 0.1 M NaOH and reflux at 80°C. Neutralize before injection.
-
Oxidative Degradation: Mix the drug stock solution with 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Neutral Hydrolysis: Mix the drug stock solution with water and reflux at 80°C.[1]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 50°C) for an extended period (e.g., 60 days).[2]
-
Photostability: Expose the drug solution or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Logical diagram of this compound degradation outcomes.
Caption: Mechanism of action for this compound.
References
- 1. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 2. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound = 98 HPLC 113712-98-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. mdpi.com [mdpi.com]
- 11. Roles of Human Liver Cytochrome P450 Enzymes in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tenatoprazole Degradation
This technical support center provides detailed guides and answers to frequently asked questions regarding the analysis of tenatoprazole degradation in acidic environments. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic environments?
This compound, like other proton pump inhibitors (PPIs), is a prodrug that is activated by acid.[1] Consequently, it is inherently unstable in acidic conditions. It undergoes rapid degradation in acidic media, a process that is essential for its mechanism of action but challenging for in-vitro analysis.[2][3] Studies have shown that extensive degradation occurs under acidic hydrolysis conditions.[4][5] The rate of degradation is pH-dependent, with stability decreasing as the pH drops.
Q2: What is the mechanism of this compound degradation in acid?
In an acidic environment, this compound undergoes a proton-catalyzed transformation. The prodrug is converted into its active forms, a sulfenic acid and a cyclic sulfenamide.[2] These highly reactive species can then form disulfide bonds with cysteine residues on the gastric H+/K+-ATPase (the proton pump), leading to its inhibition.[1][6] This acid-catalyzed rearrangement is the core of its therapeutic action but also defines its degradation pathway.
Q3: What are the primary degradation products of this compound?
Forced degradation studies indicate that under acidic stress, this compound degrades into several products. While specific structures require advanced characterization (like LC-MS), the primary non-enzymatic degradation pathway involves the formation of this compound sulfide.[7] Other related substances may also be formed depending on the exact conditions.[8] Analytical methods must be capable of separating the intact this compound from these and other potential degradants like the sulfone, which is typically formed under oxidative stress.[9]
Q4: Which analytical techniques are most suitable for studying this compound degradation?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the most common and effective technique.[4][5] A stability-indicating HPLC method is crucial, as it must be able to resolve the parent drug from all potential degradation products.[10] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.
Troubleshooting Guide
Issue 1: My this compound sample degrades almost instantly upon acidification. How can I control the degradation rate for kinetic studies?
-
Possible Cause: The acid concentration is too high, or the temperature is elevated, leading to an extremely rapid reaction.
-
Solution:
-
Optimize pH: Begin with a less acidic environment (e.g., pH 4-5) and progressively use lower pH values (e.g., pH 1-3) until a measurable degradation rate is achieved.
-
Control Temperature: Perform the experiment at a controlled, lower temperature (e.g., 25°C or below) to slow down the reaction kinetics. Avoid elevated temperatures unless investigating thermal stress.
-
Rapid Sampling & Quenching: Prepare samples sequentially. At each time point, immediately quench the reaction by transferring an aliquot of the acidic sample into a pre-calculated volume of a basic solution (e.g., 0.1 M NaOH or a high-pH buffer) to neutralize the acid and halt degradation.
-
Issue 2: My HPLC chromatogram shows poor separation between this compound and its degradation peaks.
-
Possible Cause: The mobile phase composition, column type, or other chromatographic parameters are not optimized for resolving structurally similar compounds.
-
Solution:
-
Adjust Mobile Phase: Modify the organic-to-aqueous ratio. A shallower gradient or an isocratic elution with a lower percentage of organic solvent (like acetonitrile or methanol) can increase retention and improve separation.[11]
-
Change pH of Mobile Phase: The ionization state of this compound and its degradants is pH-sensitive. Adjusting the pH of the aqueous portion of the mobile phase can significantly alter selectivity. An acetate buffer with a pH of 6.0 has been shown to be effective.[4]
-
Evaluate Column Chemistry: If resolution is still poor, consider a different column. A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or one with a higher surface area or smaller particle size could provide the necessary selectivity.
-
Optimize Temperature: Lowering the column temperature can sometimes improve the separation of closely eluting peaks. A temperature of 45°C has been used successfully in some methods.[5]
-
Issue 3: I am getting inconsistent and non-reproducible results in my degradation experiments.
-
Possible Cause: Inconsistent experimental conditions are a common source of variability.[12] This can include fluctuations in temperature, inaccuracies in pH measurement or solution preparation, or timing errors.
-
Solution:
-
Thermostat Your System: Use a water bath or incubator to maintain a constant and uniform temperature for the degradation samples.
-
Calibrate Instruments: Regularly calibrate your pH meter with fresh, certified buffer standards. Use calibrated volumetric flasks and pipettes for all solution preparations.
-
Standardize Procedures: Create and strictly follow a detailed Standard Operating Procedure (SOP). Ensure precise timing for sample collection and quenching.
-
Check Mobile Phase Preparation: Inaccurate mobile phase preparation, especially buffer concentration or pH, can cause retention time shifts.[13] Prepare fresh mobile phase for each run and ensure it is thoroughly degassed.
-
Issue 4: I see unexpected "ghost peaks" in my chromatogram.
-
Possible Cause: Ghost peaks can arise from contamination in the mobile phase, carryover from a previous injection, or impurities in the solvents.[14]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared, filtered mobile phase.
-
Implement Needle Wash: Program a robust needle wash step in your autosampler sequence, using a strong solvent (like 100% acetonitrile or methanol) to clean the injection port and needle between samples.
-
Run Blanks: Inject a blank (mobile phase or sample solvent) after a high-concentration sample to confirm that carryover is not occurring. If a ghost peak appears, the system requires cleaning.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used in the analysis of this compound, derived from validated methods.
| Parameter | Value / Condition | Reference |
| Column | Kromasil C18 (250 mm x 4.6 mm, 5.0 µm) | [4][5] |
| Mobile Phase | Methanol:THF:Acetate Buffer (pH 6.0) (68:12:20 v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4][5] |
| Column Temperature | 45°C | [4][5] |
| Detection Wavelength | 307 nm | [4][5] |
| Retention Time (t_R_) | ~4.98 minutes |
Experimental Protocol: Forced Acidic Degradation Study
This protocol outlines a typical procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol and/or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound in 25.0 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with methanol.
-
Acidic Solution (0.1 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Quenching Solution (0.1 M NaOH): Prepare by dissolving NaOH in HPLC-grade water.
3. Degradation Procedure:
-
Transfer 1.0 mL of the this compound working solution (100 µg/mL) into a small flask.
-
Add 1.0 mL of 0.1 M HCl to initiate the degradation. Swirl to mix.
-
Start a timer and maintain the solution at a controlled temperature (e.g., room temperature).
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately transfer the aliquot into a vial containing 100 µL of 0.1 M NaOH to neutralize the acid and stop the reaction.
-
Dilute the quenched sample with the mobile phase to an appropriate final concentration for HPLC analysis (e.g., dilute to 1.0 mL).
-
Filter the final sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the "time zero" sample first, followed by the samples from subsequent time points.
-
Record the chromatograms and integrate the peak areas for this compound and any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
-
Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation rate constant (k) if the reaction follows first-order kinetics.
Visualizations
Caption: Workflow for a forced acidic degradation study of this compound.
References
- 1. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roles of Human Liver Cytochrome P450 Enzymes in this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Quantitative Analysis of Six Proton-Pump Inhibitors with a Single Marker and Evaluation of Stability of Investigated Drugs in Polypropylene Syringes for Continuous Infusion Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medikamenterqs.com [medikamenterqs.com]
Tenatoprazole in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of tenatoprazole in Dimethyl Sulfoxide (DMSO) for in vitro assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO can vary slightly between suppliers. It is highly soluble, with concentrations of up to 69 mg/mL reported. It is always recommended to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2] For practical purposes, preparing a stock solution in the range of 10-50 mg/mL is common.
Q2: How should I prepare a this compound stock solution in DMSO?
A2: To prepare a stock solution, dissolve the this compound powder in pure, anhydrous DMSO. To aid dissolution, you can warm the solution and use sonication or vortexing.[1][3] For example, to make a 10 mM stock solution, you would dissolve 3.464 mg of this compound (Molecular Weight: 346.40 g/mol ) in 1 mL of DMSO.
Q3: What are the recommended storage conditions for this compound-DMSO stock solutions?
A3: this compound stock solutions in DMSO should be stored at low temperatures to ensure stability. For short-term storage, -20°C is suitable for up to one month.[1] For long-term storage, -80°C is recommended for up to six months.[4] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q4: For how long is a this compound-DMSO stock solution stable?
A4: At -20°C, the stock solution is generally considered stable for one month, and at -80°C, it can be stable for up to six months.[1][4] After these periods, it is advisable to use a fresh stock solution to ensure the integrity of your experimental results.
Q5: My this compound precipitated when I added it to my cell culture medium. What should I do?
A5: This is a common issue when adding a DMSO-dissolved compound to an aqueous solution like cell culture media.[5][6] The abrupt change in solvent polarity causes the compound to crash out of solution. Please refer to the detailed Troubleshooting Guide below for solutions to this problem.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's solubility and stability in DMSO.
Table 1: Solubility of this compound in DMSO
| Supplier Reference | Reported Solubility in DMSO | Molar Concentration (Approx.) | Notes |
| Sigma-Aldrich[7] | 5 mg/mL (warmed) | 14.43 mM | Warming may be required. |
| MedChemExpress[1] | 50 mg/mL | 144.34 mM | Ultrasonic and warming to 60°C may be needed. |
| Selleck Chemicals[2][8] | 46-69 mg/mL | 132.79 - 199.19 mM | Use of fresh DMSO is emphasized. |
| TargetMol[3] | 11 mg/mL | 31.76 mM | Sonication is recommended. |
Note: The actual solubility may vary slightly between different batches of the compound.
Table 2: Recommended Storage and Stability of this compound in DMSO
| Storage Temperature | Recommended Maximum Storage Duration | Reference |
| -20°C | 1 month | [1] |
| -80°C | 6 months | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 346.40 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.464 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, you can warm the tube slightly (e.g., in a 37°C water bath) or sonicate for 5-10 minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Troubleshooting Guide
Issue: this compound Precipitates in Cell Culture Media
Cause: This is a common problem for hydrophobic compounds dissolved in DMSO when they are introduced into an aqueous environment. The DMSO disperses rapidly, and the compound's low aqueous solubility causes it to precipitate.[5][6]
Solutions:
-
Optimize the Final DMSO Concentration:
-
Modify the Dilution Method:
-
Pre-dilution in Media: Instead of adding the concentrated DMSO stock directly to the full volume of media in your well, first, make an intermediate dilution in a small volume of media. Add the DMSO stock to this small volume, mix thoroughly, and then add this intermediate dilution to the final culture volume.[6]
-
Increase the Volume of the Stock Solution: Use a more dilute stock solution. This will require adding a larger volume to your culture, but it can help to keep the compound in solution. Be mindful of the final DMSO concentration.[5]
-
-
Use of Excipients:
-
For certain applications, the use of solubilizing agents or excipients like PEG300, Tween-80, or SBE-β-CD can help to maintain the solubility of this compound in aqueous solutions.[1] However, the compatibility of these excipients with your specific cell type and assay must be validated.
-
-
Sonication:
-
Brief sonication of the final working solution (after dilution in media) can sometimes help to re-dissolve fine precipitates.
-
Visualizations
Workflow for Preparing and Using this compound in In Vitro Assays
A flowchart illustrating the process from stock solution preparation to application in an in vitro assay.
Troubleshooting Logic for Precipitation
A decision-making diagram for troubleshooting this compound precipitation in cell culture media.
Simplified Mechanism of Action of Tenatoprazoledot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Proton pump | TargetMol [targetmol.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound ≥98% (HPLC) | 113712-98-4 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
challenges and solutions in large-scale tenatoprazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of tenatoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the large-scale synthesis of this compound?
A1: The primary challenges in large-scale this compound synthesis include:
-
Impurity Formation: The formation of sulfone and N-oxide by-products is a common issue, particularly during the oxidation step.[1][2]
-
Low Overall Yields: Some synthetic routes report low overall yields, impacting the economic viability of the process.[3]
-
Use of Hazardous Solvents: Traditional methods may employ toxic solvents like chloroform, which are not ideal for industrial-scale production.[1]
-
Difficult Purification: Separating this compound from unreacted starting materials and structurally similar impurities can be challenging.[1][2]
-
Reaction Condition Sensitivity: The synthesis, particularly the oxidation step, is highly sensitive to reaction conditions such as temperature.[2]
Q2: What is a common overall yield for this compound synthesis, and have improved processes been developed?
A2: Some five-step syntheses of this compound have reported overall yields of around 26%.[3] However, improved processes have been developed that have shown a 25% increase in the yield of the key sulphide synthesis step, resulting in a final product with 99.8% purity by HPLC without requiring extensive purification.[2]
Q3: What are the critical impurities that can form during this compound synthesis?
A3: During the bulk synthesis of this compound, several impurities have been identified. The most critical include this compound sulfone and this compound N-oxide.[2][4] Other observed impurities are this compound sulfone N-oxide, N-methyl this compound, and desmethoxy this compound.[4]
Q4: How does this compound's stability impact the synthesis and formulation process?
A4: this compound is sensitive to acidic conditions, undergoing extensive degradation.[5][6] It is also unstable under oxidative conditions. While relatively stable in its solid state, it shows mild degradation in basic conditions and upon exposure to light.[5][6] This instability necessitates careful control of pH and avoidance of strong oxidizing agents during work-up and purification, as well as the use of enteric coatings in formulation to prevent degradation in the stomach.[6][7]
Troubleshooting Guides
Problem 1: Low Yield in the Condensation Step
Symptoms:
-
The yield of 5-methoxy-2-[(4-nitro-3,5-dimethyl-2-pyridinyl)methylthio]imidazole[4,5-b]pyridine (the sulfide intermediate) is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Base | Ensure the use of a suitable base such as potassium hydroxide in an appropriate solvent like ethanol to facilitate the condensation reaction.[3] |
| Suboptimal Reaction Temperature | Maintain the recommended reaction temperature. For the reaction of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 2-mercapto-5-methoxy-imidazo[4,5-b]pyridine, a temperature of 25°C has been used.[1] |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants. Ensure the correct equivalents of the pyridine derivative and the imidazole intermediate are used. |
Problem 2: High Levels of Sulfone Impurity in the Final Product
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the this compound sulfone by-product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excess Oxidizing Agent | Carefully control the stoichiometry of the oxidizing agent, such as m-chloroperoxybenzoic acid (MCPBA). Use only a slight excess (e.g., 1.1 equivalents). |
| Elevated Reaction Temperature | The oxidation reaction is highly exothermic. Maintain a low temperature, ideally between -10°C and -5°C, to minimize the over-oxidation to the sulfone.[2] |
| Inefficient Work-up | Employ an efficient work-up procedure. One reported method involves stirring the reaction mixture with sodium hydroxide. This process retains the unreacted sulfide in the organic layer, while the desired sulfoxide (this compound) and the sulfone impurity move to the aqueous layer as salts. Subsequent pH adjustments can then be used to selectively isolate the this compound, leaving the sulfone impurity behind.[2] |
Experimental Protocols
Key Synthesis Step: Oxidation of the Sulfide Intermediate
This protocol describes the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]imidazole[4,5-b]pyridine to this compound.
Materials:
-
5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]imidazole[4,5-b]pyridine (sulfide intermediate)
-
Dichloromethane (CH2Cl2)
-
m-Chloroperoxybenzoic acid (MCPBA)
-
Sodium carbonate (Na2CO3)
-
Sodium thiosulfate pentahydrate (Na2S2O3·5H2O)
-
Triethylamine (Et3N)
-
Water
Procedure:
-
Dissolve the sulfide intermediate (e.g., 0.017 mol) in dichloromethane (300 mL) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the solution to -5°C with stirring.
-
Slowly add MCPBA (e.g., 0.019 mol) to the mixture while maintaining the temperature at -5°C.
-
Stir the mixture for 1 hour at this temperature.
-
Prepare a solution of Na2CO3 (3.7 g) and Na2S2O3·5H2O (1 g) in water (80 mL).
-
Add the aqueous solution to the reaction mixture and stir for 10 minutes.
-
Add Et3N (5 mL) to the mixture.
-
The reaction mixture will partition into two phases. Separate the organic layer.
-
Wash the organic layer with 15% NaOH solution (50 mL) and then with water (100 mL).
-
Dry the organic layer over magnesium sulfate (MgSO4).
-
Remove the dichloromethane under reduced pressure to yield this compound as a white powder.
Expected Yield: Approximately 79.4%.[3]
Quantitative Data Summary
Table 1: Comparison of Reported Yields in this compound Synthesis
| Step | Reactants | Product | Reported Yield | Reference |
| Overall Synthesis (5 steps) | 2,3,5-trimethyl-4-nitropyridine-N-oxide | This compound | ~26% | [3] |
| Oxidation | 5-methoxy-2-[(4-nitro-3,5-dimethyl-2-pyridinyl)methylthio]imidazole[4,5-b]pyridine | This compound | 79.4% | [3] |
| Improved Sulfide Synthesis | Not specified | Sulfide Intermediate | 25% increase over previous methods | [2] |
Visualizations
Logical Workflow for Troubleshooting High Impurity Levels
Caption: Troubleshooting workflow for addressing high sulfone impurity.
High-Level Synthesis Pathway for this compound
Caption: Overview of a synthetic route to this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation and Evaluation of Delayed Release Enteric Coated Tablets of this compound, by Optimizing the Plymers [tips.sums.ac.ir]
Technical Support Center: Identifying Degradation Products of Tenatoprazole in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenatoprazole. The information is designed to assist in identifying and understanding the degradation products of this compound in various solution-based experiments.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound most likely to degrade in solution?
This compound is susceptible to degradation under several conditions. Extensive degradation has been observed in acidic, neutral, and oxidative environments.[1][2][3] It shows mild degradation in basic conditions and is relatively stable in the solid state.
Q2: What are the major known degradation products of this compound in solution?
Forced degradation studies have identified several degradation products. The most commonly reported are this compound sulfide and this compound sulfone.[4][5] Under specific stress conditions, other degradation products can also be formed.
Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is a widely used and effective method for separating and quantifying this compound and its degradation products.[2][6] For structural elucidation of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) is indispensable, providing valuable information on molecular weight and fragmentation patterns.[1][3]
Q4: Are there any general recommendations for handling and storing this compound solutions to minimize degradation?
To minimize degradation, it is recommended to prepare this compound solutions fresh whenever possible. If storage is necessary, solutions should be protected from light and stored at low temperatures. Given its instability in acidic and neutral aqueous solutions, using a suitable buffer system to maintain a stable pH may be beneficial, depending on the experimental requirements.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.
HPLC Analysis Issues
| Problem | Possible Causes | Suggested Solutions |
| Unexpected Peaks in Chromatogram | - Contamination of the mobile phase, glassware, or sample. - Presence of unknown degradation products. - "Ghost peaks" from previous injections. | - Prepare fresh mobile phase and thoroughly clean all glassware. - Run a blank injection (mobile phase only) to check for system contamination. - If unknown peaks persist, consider LC-MS analysis to identify their mass and potential structure. - Ensure adequate column flushing between injections to remove strongly retained compounds. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload. - Inappropriate mobile phase pH. - Column degradation or contamination. - Presence of secondary interactions with the stationary phase. | - Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a guard column and/or wash the analytical column with a strong solvent. - Consider using a different column chemistry or adding a competing base to the mobile phase if silanol interactions are suspected. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. - Air bubbles in the pump. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. - Purge the pump to remove any trapped air bubbles. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell. - Leaks in the HPLC system. - Detector lamp nearing the end of its lifespan. - Incomplete mobile phase mixing. | - Use high-purity solvents and filter the mobile phase. - Flush the detector cell with an appropriate solvent. - Systematically check for leaks at all connections. - Replace the detector lamp if necessary. - Ensure proper mixing of the mobile phase, especially for gradient elution. |
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Reagent/Method | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 24.33 | [2] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 10.12 | [2] |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 15.89 | [2] |
| Neutral Hydrolysis | Water | 24 hours | 80°C | 12.56 | [2] |
| Photolytic Degradation | UV light (254 nm) | 24 hours | Room Temp | 8.76 | [2] |
| Thermal Degradation | Solid state | 48 hours | 60°C | 5.43 | [2] |
Table 2: Chromatographic Data of this compound and its Degradation Products
| Compound | Retention Time (min) | Stress Condition of Formation | Reference |
| This compound | 4.8 | - | [2] |
| Degradation Product 1 | 3.2 | Acid Hydrolysis | [2] |
| Degradation Product 2 | 3.9 | Acid Hydrolysis | [2] |
| Degradation Product 3 | 5.6 | Base Hydrolysis | [2] |
| Degradation Product 4 | 2.9 | Oxidative Degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol describes the conditions for inducing the degradation of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep the solution at 80°C for 24 hours. After cooling, dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid drug powder in a hot air oven at 60°C for 48 hours. Dissolve the powder in the mobile phase to achieve a final concentration of 100 µg/mL.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol outlines a validated RP-HPLC method for the separation of this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Methanol: 0.05 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 7.0 with triethylamine) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 306 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Prepare the mobile phase and degas it by sonication for 15 minutes.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution of this compound and the samples obtained from the forced degradation studies.
-
Record the chromatograms and analyze the retention times, peak areas, and peak purity of this compound and its degradation products.
-
Visualizations
Degradation Pathway of this compound
The following diagram illustrates the proposed degradation pathways of this compound under different stress conditions. The primary degradation products, this compound sulfide and this compound sulfone, are highlighted. Further degradation can lead to the cleavage of the molecule into its constituent pyridine and imidazopyridine rings.
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Identifying Degradation Products
The following workflow outlines the systematic approach for the identification and characterization of this compound degradation products.
Caption: Workflow for degradation product identification.
References
- 1. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. spu.edu.sy [spu.edu.sy]
- 3. LC-UV and LC-MS evaluation of stress degradation behaviour of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
strategies to overcome experimental variability with tenatoprazole
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for overcoming experimental variability when working with tenatoprazole.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent IC50 Values in H+,K+-ATPase Inhibition Assays
Possible Causes:
-
Compound Stability: this compound is a prodrug that requires an acidic environment to convert to its active form. The stability of the compound and its active form can vary depending on buffer pH and storage conditions.
-
Assay Conditions: Variations in incubation time, temperature, and the concentration of activating agents (if used) can lead to inconsistent results.
-
Reagent Quality: The purity of this compound and the activity of the H+,K+-ATPase enzyme preparation are critical.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Standardize Assay Protocol:
-
pH Control: Ensure the pH of the assay buffer is consistent and optimal for both enzyme activity and this compound activation.
-
Incubation Time: Use a fixed incubation time for all experiments. Given this compound's slow activation profile, ensure the incubation time is sufficient for the drug to exert its inhibitory effect.[1]
-
Enzyme Preparation: Use a consistent source and lot of H+,K+-ATPase. Ensure the enzyme is active and handled according to the supplier's recommendations.
-
-
Run Appropriate Controls:
-
Positive Control: Include a well-characterized PPI like omeprazole to benchmark the assay performance.
-
Vehicle Control: Use a DMSO-only control to account for any solvent effects.
-
No-Enzyme Control: To ensure that the observed signal is dependent on enzyme activity.
-
Issue 2: Low or Variable Bioavailability in Animal Studies
Possible Causes:
-
Formulation Issues: this compound is poorly soluble in water.[2][3] The choice of vehicle for oral administration is critical for absorption.
-
Metabolism: this compound is metabolized by CYP2C19 and CYP3A4 enzymes in the liver.[4][5][6] Genetic polymorphisms in these enzymes across different animal strains or species can lead to variability.
-
Food Effects: The presence of food can affect the absorption of some PPIs.[7]
Troubleshooting Steps:
-
Optimize Formulation:
-
Standardize Dosing Protocol:
-
Administer this compound at the same time of day for all animals.
-
Control for the feeding status of the animals (e.g., fasting) to minimize variability in absorption.[1]
-
-
Consider Animal Model:
-
Be aware of potential differences in CYP enzyme expression and activity between different species and strains of laboratory animals.
-
If significant variability persists, consider using a different animal model or pre-screening animals for specific CYP genotypes.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a proton pump inhibitor (PPI).[1][10] It is a prodrug that is converted to its active form in the acidic environment of the stomach's parietal cells.[8] The active form then irreversibly binds to the H+,K+-ATPase enzyme, also known as the proton pump, inhibiting the final step of gastric acid secretion.[7]
Q2: What are the key differences between this compound and other PPIs like omeprazole?
This compound has a longer plasma half-life (approximately 7-9 hours) compared to other PPIs like omeprazole (around 1 hour).[7][10] This results in a more prolonged inhibition of acid secretion.[8]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO and chloroform, but insoluble in water and alcohol.[2][3]
Q4: How should I store this compound?
The powdered form of this compound should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted and stored at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.[1]
Q5: What are the known binding sites of this compound on the H+,K+-ATPase?
This compound binds to cysteine residues in the TM5/6 region of the H+,K+-ATPase alpha-subunit, specifically at Cys813 and Cys822.[8][9]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 69 mg/mL (199.19 mM) | [1] |
| DMSO | 43 mg/mL (124.13 mM) | [2] |
| Water | Insoluble | [2][3] |
| Ethanol | Warmed: 13 mg/mL (37.52 mM) | [2] |
| Chloroform | Soluble | [3] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 | Reference |
| Proton Pump (H+,K+-ATPase) | Cell-free assay | 3.2 µM | [1][2] |
| Hog gastric H+/K+-ATPase | Enzyme activity | 6.2 µM | [9][11] |
Experimental Protocols
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
-
Enzyme Preparation:
-
Use a commercially available gastric H+,K+-ATPase preparation (e.g., from hog gastric microsomes).
-
Thaw the enzyme on ice and dilute to the desired concentration in an appropriate assay buffer (e.g., 5 mM Pipes/Tris, pH 6.95, 2 mM MgCl2, 150 mM KCl).[9]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations for the assay.
-
-
Assay Procedure:
-
Add the diluted this compound or vehicle (DMSO) to the wells of a microplate.
-
Add the enzyme preparation to the wells and incubate for a pre-determined time at 37°C to allow for drug-enzyme interaction.
-
Initiate the reaction by adding ATP.
-
Measure the enzyme activity by monitoring the rate of proton transport or ATP hydrolysis using a suitable method (e.g., acridine orange uptake assay, pH-stat titration, or measurement of inorganic phosphate).[9]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Gastric Acid Secretion in a Rat Model
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Fast the animals for 18-24 hours before the experiment, with free access to water.
-
-
Compound Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspended in a vehicle containing Tween 80 and carboxymethyl cellulose).
-
Administer the this compound formulation or vehicle control to the animals at the desired dose.
-
-
Pylorus Ligation:
-
Under anesthesia, perform a midline laparotomy and ligate the pylorus.
-
Close the abdominal incision.
-
-
Gastric Juice Collection:
-
After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Centrifuge the gastric juice to remove any solid material.
-
-
Analysis of Gastric Secretion:
-
Measure the volume of the gastric juice.
-
Determine the acid concentration by titrating an aliquot of the gastric juice with a standard solution of NaOH to a pH of 7.0.
-
Calculate the total acid output (volume × acid concentration).
-
-
Data Analysis:
-
Compare the total acid output in the this compound-treated groups to the vehicle control group.
-
Calculate the percentage of inhibition of gastric acid secretion for each dose of this compound.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles of Human Liver Cytochrome P450 Enzymes in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 8. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
photostability assessment of tenatoprazole for laboratory handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the photostability assessment of tenatoprazole for laboratory handling.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
A1: Yes, this compound has been shown to be susceptible to degradation under photolytic conditions as part of forced degradation studies.[1][2] Therefore, it is crucial to protect this compound from light during laboratory handling and storage to ensure the integrity of experimental results.
Q2: What are the general precautions for handling this compound in the laboratory?
A2: To minimize photodegradation, this compound should be handled in an environment with controlled lighting. Use amber-colored glassware or containers wrapped in aluminum foil to protect solutions from light. When possible, work in a fume hood with the sash lowered and the light turned off, or under low-light conditions. For long-term storage, keep this compound in a dark, cool, and dry place.
Q3: What type of analytical methods are suitable for assessing the photostability of this compound?
A3: Stability-indicating high-performance liquid chromatography (HPLC) with UV detection is a common method for quantifying this compound and its degradation products.[1][2] Liquid chromatography-mass spectrometry (LC-MS) is used to identify the structures of the degradation products.[1]
Q4: What are the expected degradation products of this compound under photolytic stress?
A4: While specific photolytic degradation products of this compound are not extensively detailed in publicly available literature, forced degradation studies indicate the formation of several degradation products.[1][2] For related proton pump inhibitors like rabeprazole, photodegradation can lead to the formation of benzimidazole and pyridine derivatives.
Q5: How should I prepare this compound solutions for photostability studies?
A5: this compound solutions should be prepared in a suitable solvent, such as methanol or a buffered aqueous solution, depending on the experimental design. The concentration should be appropriate for the analytical method being used. It is recommended to prepare solutions fresh and protect them from light immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high degradation of this compound in control samples (dark control). | - The control sample was not adequately protected from light. - Thermal degradation is occurring. - The solvent is promoting degradation. | - Ensure the dark control is completely shielded from light using opaque wrapping (e.g., aluminum foil) and stored in a dark cabinet. - Run a thermal stability study in parallel to differentiate between thermal and photodegradation. - Evaluate the stability of this compound in different solvents to select a more inert one. |
| Inconsistent results between replicate photostability experiments. | - Inconsistent light exposure. - Variations in sample preparation. - Fluctuation in temperature during the experiment. | - Use a calibrated photostability chamber to ensure uniform light exposure. - Standardize the sample preparation procedure, including solvent, concentration, and container type. - Monitor and control the temperature of the samples during light exposure. |
| Difficulty in separating this compound from its degradation products by HPLC. | - The HPLC method is not optimized for stability indication. - Co-elution of degradation products. | - Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and gradient. - Use a photodiode array (PDA) detector to check for peak purity. - Employ LC-MS to identify and confirm the resolution of different degradation products. |
| Formation of an unusually large number of degradation peaks. | - The light exposure was too harsh, leading to secondary degradation. - The sample is impure. | - Reduce the intensity or duration of light exposure to achieve a target degradation of 5-20%. - Confirm the purity of the this compound starting material using a validated analytical method. |
Experimental Protocols
Photostability Assessment of this compound (Forced Degradation Study)
This protocol is based on the ICH Q1B guidelines for photostability testing.
1. Sample Preparation:
-
Solid State: Spread a thin layer (e.g., <3 mm) of this compound powder in a suitable chemically inert, transparent container (e.g., a petri dish).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) in a chemically inert, transparent container (e.g., quartz cuvette). The concentration will depend on the analytical method.
-
Dark Control: Prepare a corresponding set of samples and wrap them securely in aluminum foil to protect them completely from light. These will serve as dark controls to assess thermal degradation under the same temperature conditions.
2. Light Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
A cool white fluorescent lamp and a near-UV fluorescent lamp are common light sources.
-
Monitor the temperature during the experiment to ensure it does not cause significant thermal degradation.
3. Sample Analysis:
-
At appropriate time intervals, withdraw samples from the light-exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of degradation products.
-
Use a PDA detector to check for peak purity and an LC-MS method to identify the mass of the degradation products for structural elucidation.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound in the light-exposed samples compared to the initial concentration.
-
Compare the degradation in the light-exposed samples to that in the dark controls to differentiate between photodegradation and thermal degradation.
-
Characterize the major degradation products.
Data Presentation
Table 1: Illustrative Photodegradation of Pantoprazole Sodium [3]
| Condition | Exposure Duration | Wavelength | Percent Degradation |
| Solar Light | 7 days | Full Spectrum | 25% |
| UV Radiation | 7 days | 254 nm | 38.6% |
| UV Radiation | 7 days | 366 nm | 12.11% |
Note: This data is for Pantoprazole Sodium and serves as an example. The photostability of this compound may differ.
Visualizations
Experimental Workflow for Photostability Assessment
Caption: Workflow for the photostability assessment of this compound.
Simplified Potential Degradation Pathway
Caption: Simplified photodegradation pathway of this compound.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extemporaneous compounding of tenatoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the extemporaneous compounding of this compound?
A1: The primary challenge is the inherent chemical instability of this compound, a proton pump inhibitor (PPI). Like other PPIs, this compound is highly susceptible to degradation in acidic and neutral environments.[1][2][3][4] Therefore, the key to successful compounding is to protect the drug from acidic degradation, both in the formulation and during administration.
Q2: What are the known degradation pathways for this compound?
A2: this compound degrades under hydrolytic (acidic and neutral), oxidative, and photolytic stress conditions.[1][2][3][4] Extensive degradation occurs in acidic and neutral solutions. In an acidic environment, this compound undergoes a conversion to its active sulfenamide form, which is highly reactive and can further degrade.[5] Spontaneous, non-enzymatic formation of this compound sulfide is also a known metabolic and degradation pathway.[5]
Q3: Are there any established formulations for extemporaneously compounded this compound oral suspensions?
A3: Currently, there is a lack of published, validated formulations specifically for the extemporaneous compounding of this compound oral suspensions. However, based on extensive practice with other unstable PPIs like omeprazole and lansoprazole, a common approach is to compound them as a suspension in an alkaline vehicle, such as a sodium bicarbonate solution, to prevent degradation by gastric acid.[6][7] It is crucial to conduct stability studies on any newly developed this compound formulation.
Q4: What is the recommended beyond-use date (BUD) for compounded this compound suspensions?
A4: Without specific stability studies for a particular this compound formulation, a definitive BUD cannot be assigned. The stability of compounded PPI suspensions is highly dependent on the formulation's composition and storage conditions.[8] For other PPIs compounded in sodium bicarbonate, BUDs can range from a few days at room temperature to several weeks under refrigeration.[7] It is imperative to perform stability-indicating assays to establish an appropriate BUD for any extemporaneously prepared this compound product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration (e.g., darkening) of the compounded suspension. | Chemical degradation of this compound. | This indicates significant degradation. The formulation is likely unstable. Review the pH of the vehicle; it may not be sufficiently alkaline. Consider preparing a fresh batch and evaluating the storage conditions (e.g., refrigeration, protection from light). |
| Inconsistent or low assay results for this compound concentration. | Degradation of this compound during compounding or storage. Inadequate dispersion of the drug in the vehicle. | Ensure the compounding environment is not acidic. Use an alkaline vehicle (e.g., 8.4% sodium bicarbonate solution). Verify the accuracy of the initial weighing and measurement. Ensure thorough mixing to achieve a uniform suspension. |
| Clogging of feeding tubes during administration. | Poor suspension characteristics (e.g., particle aggregation, high viscosity). | Evaluate the suspending agents in the formulation. Sonication or homogenization during preparation may improve particle dispersion. The formulation may need to be further diluted prior to administration, but this could impact stability. |
| Precipitation or crystallization of the drug in the suspension. | Changes in pH or temperature affecting solubility. | Ensure the pH of the vehicle remains consistently alkaline. Store the suspension at the recommended temperature and avoid freezing. |
Data on Compounded Proton Pump Inhibitors (for reference)
Disclaimer: The following data is for other proton pump inhibitors and should be used as a reference only. Stability of this compound must be independently determined.
Table 1: Stability of Extemporaneously Compounded Lansoprazole Suspension (3 mg/mL) in 8.4% Sodium Bicarbonate [7]
| Storage Condition | Beyond-Use Date (Time to <90% of initial concentration) |
| Room Temperature (20-22°C) | 48 hours |
| Refrigerated (3-4°C) | 7 days |
Table 2: Stability of Extemporaneously Compounded Pantoprazole Suspension (2 mg/mL) in Sodium Bicarbonate and Sterile Water [9][10]
| Storage Condition | Beyond-Use Date |
| Refrigerated (2-8°C) | 62 days |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This method is adapted from published literature and is suitable for determining the concentration of this compound in the presence of its degradation products.[1][2][3][4]
Chromatographic Conditions:
-
Column: Kromasil C18 (250 mm x 4.6 mm, 5.0 µm particle size)
-
Mobile Phase: Methanol: Tetrahydrofuran (THF): Acetate Buffer (pH 6.0) (68:12:20 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 307 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute with the mobile phase to achieve a known concentration (e.g., 100 µg/mL).
-
Sample Preparation:
-
Accurately withdraw a sample of the this compound suspension.
-
Dilute the sample with the mobile phase to a theoretical concentration within the linear range of the assay.
-
Centrifuge or filter the sample to remove any undissolved excipients before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Visualizations
Caption: this compound Stability and Degradation Pathways.
Caption: Workflow for Stability Testing of Compounded Suspensions.
References
- 1. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 2. Development and Validation of Stability Indicating RP-HPLC-PDA Method for this compound and Its Application for Formulation Analysis and Dissolution Study [scirp.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Extemporaneously Prepared Lansoprazole Suspension at Two Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Critical Assessment of Extemporaneous Formulations for Proton Pump Inhibitors: The Importance of Proper Vehicle Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medscape.com [medscape.com]
- 10. medscape.com [medscape.com]
Validation & Comparative
A Comparative Analysis of Tenatoprazole and Esomeprazole in the Regulation of Intragastric pH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic effects of tenatoprazole and esomeprazole, two proton pump inhibitors (PPIs), on intragastric pH. The information is compiled from peer-reviewed clinical studies to assist researchers and drug development professionals in understanding the comparative efficacy of these compounds.
Mechanism of Action: Targeting the Gastric Proton Pump
Both this compound and esomeprazole are part of the substituted benzimidazole class of drugs that suppress gastric acid secretion.[1][2] They function by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[3][4][5] This enzyme is the final step in the pathway of acid production, and its inhibition leads to a profound and sustained reduction in gastric acidity.[3][5][6]
The process of gastric acid secretion is regulated by a complex interplay of signaling pathways involving histamine, gastrin, and acetylcholine.[7][8][9] These molecules bind to their respective receptors on parietal cells, activating intracellular signaling cascades that ultimately lead to the translocation and activation of the H+/K+-ATPase at the secretory surface of the cell.[9][10] PPIs, being weak bases, accumulate in the acidic environment of the parietal cell canaliculus.[11] There, they are converted to their active form, a sulfenamide derivative, which then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the proton pump, thereby inactivating it.[1][11]
This compound is a novel imidazopyridine-based proton pump inhibitor with a significantly longer plasma half-life compared to other PPIs, including esomeprazole.[5][12][13] This prolonged half-life is a key differentiator that may contribute to its extended duration of action.[11][12]
Comparative Efficacy in Intragastric pH Control
Multiple clinical studies have demonstrated that this compound provides more potent and sustained control of intragastric pH compared to esomeprazole, particularly during the nighttime.
| Parameter | This compound | Esomeprazole | Study Reference |
| Median 24-h pH (Day 7) | 4.6 | 4.2 | Galmiche et al. (2005)[12] |
| Median 24-h pH (Day 7) | 5.02 | 4.79 | Hunt et al. (2005)[14] |
| Median 48-h pH | 4.3 | 3.9 | Galmiche et al. (2005)[15] |
| % Time with pH > 4 (24-h, Day 5) | 77-80% (60-90mg) | 63% (40mg) | Armstrong et al. (2005)[16] |
| % Time with pH > 4 (48-h) | 57% | 49% | Galmiche et al. (2005)[15] |
| % Time with pH > 4 (Nocturnal, Day 7) | 64.3% | 46.8% | Galmiche et al. (2005)[12] |
| Median Nocturnal pH (Day 7) | 4.7 | 3.6 | Galmiche et al. (2005)[12] |
| Mean Nocturnal pH (Day 7) | 4.64 | 3.61 | Hunt et al. (2005)[14] |
| Median Nocturnal pH (First Night) | 4.2 | 2.9 | Galmiche et al. (2005)[15] |
| Median Nocturnal pH (Second Night) | 4.5 | 3.2 | Galmiche et al. (2005)[15] |
A study comparing S-tenatoprazole-Na (30, 60, and 90 mg) with esomeprazole (40 mg) found that S-tenatoprazole-Na produced a significantly greater and more prolonged dose-dependent 24-hour and nocturnal acid suppression.[16] Notably, the proportion of subjects with more than 16 hours of pH > 4 was significantly higher with 60 mg and 90 mg of S-tenatoprazole-Na compared to esomeprazole.[16] Furthermore, this compound has been shown to achieve better overall and nighttime control of gastric pH within the first 48 hours of administration compared to esomeprazole.[15] The prolonged effect of this compound was also observed to be present even 5 days after treatment withdrawal, especially during the nighttime.[14]
Experimental Protocols
The cited studies employed a randomized, crossover design in healthy, Helicobacter pylori-negative volunteers. The general methodology is outlined below.
1. Subject Recruitment and Screening:
-
Healthy male volunteers were recruited.
-
Inclusion criteria typically included an age range of 18-50 years and a normal body mass index.
-
Exclusion criteria included a history of gastrointestinal disease, use of medications affecting gastric acid secretion, and a positive test for H. pylori.
2. Study Design:
-
A randomized, two-way or three-way crossover design was commonly used.
-
Each subject received each of the study drugs (e.g., this compound 40 mg, esomeprazole 40 mg) in a random order.
-
A washout period of at least 14 days separated each treatment period to ensure complete drug elimination.
3. Drug Administration:
-
Drugs were administered orally, typically in the morning before breakfast.
-
Treatment duration ranged from a single dose to 7 consecutive days.
4. Intragastric pH Monitoring:
-
A pH-metry catheter with an antimony electrode was inserted transnasally into the stomach.
-
The position of the electrode was confirmed, often by measuring the pH drop as it passed from the esophagus into the stomach.
-
Continuous 24-hour or 48-hour intragastric pH recordings were performed.
-
Data was collected using a portable data logger.
5. Data Analysis:
-
The primary endpoints included the median 24-hour intragastric pH and the percentage of time the intragastric pH was maintained above 4.
-
Secondary endpoints often included daytime and nighttime pH control, as well as the occurrence and duration of nocturnal acid breakthrough.
-
Statistical analyses, such as analysis of variance (ANOVA) or non-parametric equivalents, were used to compare the effects of the different treatments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Esomeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. news-medical.net [news-medical.net]
- 5. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 6. Pharmacotherapy Update | Esomeprazole (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]
- 7. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. teachmeanatomy.info [teachmeanatomy.info]
- 9. KEGG PATHWAY: map04971 [genome.jp]
- 10. Gastric acid secretion: activation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between this compound and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparative study of the early effects of this compound 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenatoprazole vs. Omeprazole: A Comparative Review of In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of tenatoprazole and omeprazole, two proton pump inhibitors (PPIs) designed to suppress gastric acid secretion. While omeprazole has long been a cornerstone in the treatment of acid-related disorders, this compound, a newer molecule, exhibits distinct pharmacokinetic properties that may offer clinical advantages. This analysis is based on available experimental data from in vivo studies, focusing on gastric pH control and the healing of acid-induced mucosal damage.
Executive Summary
This compound distinguishes itself from omeprazole primarily through its significantly longer plasma half-life. This key difference translates into a more sustained and profound suppression of gastric acid, particularly during the nighttime. While direct comparative in vivo studies on the healing of erosive esophagitis and gastric ulcers are limited for this compound, its superior control of gastric acidity, a critical factor in healing, suggests a potential for at least comparable, if not superior, efficacy to omeprazole. Omeprazole, on the other hand, has a well-documented track record of high efficacy in healing acid-related mucosal damage.
Mechanism of Action: A Shared Pathway
Both this compound and omeprazole are prodrugs that, in the acidic environment of the parietal cell canaliculus, convert to their active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.
Caption: Mechanism of action for proton pump inhibitors.
Comparative Analysis of Gastric pH Control
The most significant in vivo difference observed between this compound and omeprazole (and its more potent S-enantiomer, esomeprazole) is the duration of acid suppression. This compound's longer plasma half-life, approximately seven times that of other PPIs, leads to superior control of nocturnal gastric acidity.[1]
| Parameter | This compound (40 mg) | Esomeprazole (40 mg) | Omeprazole (20 mg) | Reference |
| Median 24-h pH | 4.6 - 5.02 | 3.9 - 4.79 | Variable | [2][3][4] |
| Median Night-time pH | 4.2 - 4.7 | 2.9 - 3.6 | Not directly compared | [2][3][4] |
| % Time with pH > 4 (24h) | 57% - 72.5% | 49% - 62.2% | Not directly compared | [2][4] |
| Plasma Half-life | ~7 hours | ~1 hour | ~1 hour | [1] |
Note: Data for esomeprazole is used as a proxy for a highly effective form of omeprazole. Direct comparisons with standard omeprazole are less common in recent literature.
Healing of Erosive Esophagitis and Gastric Ulcers
Omeprazole Healing Rates
| Condition | Dosage | Duration | Healing Rate | Reference |
| Erosive Esophagitis | 20 mg/day | 4 weeks | 87% (Grade 2) | [5] |
| Erosive Esophagitis | 40 mg/day | 4 weeks | 97% (Grade 2) | [5] |
| Erosive Esophagitis | 20 mg/day | 8 weeks | 73.5% | [6] |
| Erosive Esophagitis | 40 mg/day | 8 weeks | 74.7% | [6] |
| Gastric Ulcer | 20 mg/day | 8 weeks | 96% | [1] |
Given this compound's more consistent and prolonged elevation of intragastric pH, particularly at night, it is hypothesized that it could lead to faster and more complete healing of erosive esophagitis and gastric ulcers compared to omeprazole. However, dedicated clinical trials are needed to confirm this.
Experimental Protocols
In Vivo Gastric pH Monitoring in Healthy Volunteers
A common experimental design to compare the pharmacodynamics of PPIs involves a randomized, two-period crossover study in Helicobacter pylori-negative healthy volunteers.[3]
Caption: Crossover study design for gastric pH monitoring.
Methodology:
-
Subject Recruitment: Healthy, H. pylori-negative adult volunteers are recruited.
-
Baseline Monitoring: A baseline 24-hour intragastric pH profile is recorded for each subject.
-
Randomization and Dosing: Subjects are randomized to receive either this compound or omeprazole/esomeprazole once daily for a specified period (e.g., 7 days).
-
pH Monitoring: On the final day of dosing, 24-hour intragastric pH is continuously monitored using a pH catheter or a wireless pH-monitoring capsule.
-
Washout Period: A washout period of at least two weeks is implemented to ensure complete drug clearance.
-
Crossover: Subjects then receive the alternate treatment for the same duration.
-
Final pH Monitoring: A final 24-hour intragastric pH monitoring is performed on the last day of the second treatment period.
-
Data Analysis: Key parameters such as median 24-hour pH, percentage of time with pH > 4, and median nocturnal pH are calculated and compared between the two treatment groups.
In Vivo Healing of Erosive Esophagitis
Clinical trials evaluating the efficacy of PPIs in healing erosive esophagitis typically involve a randomized, double-blind, multicenter design.[5][6]
Methodology:
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis (e.g., Savary-Miller Grade II-IV) are enrolled.
-
Randomization: Patients are randomly assigned to receive a specific daily dose of the PPI (e.g., omeprazole 20 mg or 40 mg) or a comparator/placebo.
-
Treatment Duration: The treatment period is typically 4 to 8 weeks.
-
Symptom Assessment: The frequency and severity of symptoms such as heartburn and acid regurgitation are recorded at baseline and at specified intervals throughout the study.
-
Endoscopic Evaluation: A follow-up endoscopy is performed at the end of the treatment period to assess the healing of the esophageal mucosa. Healing is typically defined as the absence of any visible erosions or ulcerations.
-
Statistical Analysis: Healing rates between the different treatment groups are compared using appropriate statistical methods.
Conclusion
This compound demonstrates a clear pharmacodynamic advantage over omeprazole in terms of a more prolonged and consistent suppression of gastric acid, especially during the night. This is attributed to its significantly longer plasma half-life. While direct comparative clinical data on healing outcomes are pending, the superior acid control offered by this compound suggests a strong potential for high efficacy in the healing of erosive esophagitis and other acid-related mucosal lesions. For researchers and drug development professionals, this compound represents a promising evolution in PPI therapy, particularly for conditions where nocturnal acid breakthrough is a significant clinical challenge. Further head-to-head clinical trials are warranted to definitively establish its comparative efficacy in clinical practice.
References
- 1. Pantoprazole versus omeprazole in the treatment of acute gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect on Intragastric pH of a PPI with a Prolonged Plasma Half-Life: Comparison between this compound and Esomeprazole on the Duration of Acid Suppression in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 3. A comparative study of the early effects of this compound 40 mg and esomeprazole 40 mg on intragastric pH in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect on intragastric pH of a PPI with a prolonged plasma half-life: comparison between this compound and esomeprazole on the duration of acid suppression in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Healing and relapse of severe peptic esophagitis after treatment with omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two doses of omeprazole versus placebo in symptomatic erosive esophagitis: the U.S. Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inhibitory Activity of Tenatoprazole and Lansoprazole on Gastric H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activities of two proton pump inhibitors (PPIs), tenatoprazole and lansoprazole, on the gastric H+,K+-ATPase. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the nuances of these two compounds.
Introduction
Gastric acid secretion is primarily mediated by the H+,K+-ATPase, commonly known as the proton pump, located in the secretory canaliculi of parietal cells. Proton pump inhibitors (PPIs) are a class of drugs that covalently bind to this enzyme, leading to an irreversible inhibition of acid secretion. Lansoprazole is a widely used benzimidazole-derived PPI. This compound, an imidazopyridine derivative, is a newer PPI noted for its distinct pharmacokinetic profile, particularly its longer plasma half-life. This guide delves into a comparative analysis of their inhibitory mechanisms and potency.
Mechanism of Action and Binding Sites
Both this compound and lansoprazole are prodrugs that require activation in an acidic environment. They accumulate in the acidic canaliculi of parietal cells, where they are converted to their active forms, sulfenic acid and/or a tetracyclic sulfenamide. These active metabolites then form a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to its inactivation.
While both drugs target the H+,K+-ATPase, they interact with different cysteine residues, which influences the stability of inhibition:
-
Lansoprazole binds to cysteine 813 and cysteine 321.
-
This compound binds to cysteine 813 and cysteine 822.[1]
The binding of this compound to cysteine 822, located within the transmembrane domain, is thought to contribute to a more sustained inhibition compared to lansoprazole.
Quantitative Comparison of Inhibitory Activity
Direct head-to-head comparative studies providing IC50 values for both this compound and lansoprazole on H+,K+-ATPase under identical experimental conditions are limited in the readily available scientific literature. However, data from separate studies and qualitative comparisons provide insights into their relative potencies.
One study reported an EC50 of 3.2 µM for this compound to function as a proton pump inhibitor.[2] In vitro studies using hog and dog gastric microsomes have shown that This compound displays an inhibitory action on the proton pump comparable to that of omeprazole and lansoprazole .[2]
| Parameter | This compound | Lansoprazole | Reference |
| EC50 (H+,K+-ATPase Inhibition) | 3.2 µM | Data not available from the same study | [2] |
| Qualitative Comparison | Inhibitory action is comparable to lansoprazole | - | [2] |
| Binding Sites on H+,K+-ATPase | Cys813, Cys822 | Cys813, Cys321 | [1] |
| Plasma Half-life | ~7-9 hours | ~1-2 hours | [1][2] |
Note: The EC50 value for this compound is provided from a single study. A directly comparable IC50 or EC50 value for lansoprazole from the same study under identical conditions was not found in the searched literature. Therefore, a direct quantitative comparison of potency should be made with caution.
Experimental Protocols
The following is a generalized experimental protocol for determining the in vitro inhibitory activity of PPIs on H+,K+-ATPase, based on methodologies described in the literature.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a proton pump inhibitor on the activity of H+,K+-ATPase.
Materials:
-
H+,K+-ATPase-enriched gastric microsomes (e.g., from hog or rabbit stomach)
-
Test compounds (this compound, Lansoprazole) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4)
-
ATP (Adenosine triphosphate)
-
Magnesium Chloride (MgCl2)
-
Potassium Chloride (KCl)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the H+,K+-ATPase-enriched microsomes in a suitable buffer.
-
Prepare serial dilutions of the test compounds (this compound and lansoprazole) to achieve a range of final concentrations in the assay.
-
Prepare the reaction mixture containing the assay buffer, MgCl2, and KCl.
-
Prepare the ATP solution.
-
-
Enzyme Inhibition Assay:
-
Add the H+,K+-ATPase-enriched microsomes to the wells of a microplate.
-
Add the different concentrations of the test compounds to the respective wells. A control well with solvent only should be included.
-
Pre-incubate the enzyme with the inhibitors for a specified time at 37°C to allow for acid activation and binding.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Measurement of ATPase Activity:
-
Stop the reaction by adding a reagent that terminates the enzymatic activity (e.g., trichloroacetic acid or SDS).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is commonly done using a colorimetric method, such as the Malachite Green assay, where the absorbance is proportional to the amount of Pi produced.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the H+,K+-ATPase activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
References
A Head-to-Head Pharmacological Comparison of Tenatoprazole and Pantoprazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of two proton pump inhibitors (PPIs), tenatoprazole and pantoprazole. The information is supported by experimental data to assist researchers and professionals in the field of drug development in understanding the key differences and similarities between these two compounds.
Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase
Both this compound and pantoprazole are prodrugs that require activation in an acidic environment to inhibit the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the final step in the pathway of gastric acid secretion. As weak bases, they accumulate in the acidic secretory canaliculi of parietal cells.[1] Following protonation, they are converted to their active forms, sulfenamide or sulfenic acid, which then form covalent disulfide bonds with cysteine residues on the luminal surface of the H+/K+-ATPase.[2] This irreversible binding inactivates the proton pump, leading to a sustained inhibition of gastric acid secretion.[3][4]
The binding sites for both this compound and pantoprazole on the H+/K+-ATPase have been identified as cysteine residues 813 and 822.[5][6] The slower activation of these two drugs, compared to other PPIs, allows them to access and bind to cysteine 822, which is located deeper within the membrane-spanning region of the enzyme.[6] This binding to Cys822 is thought to contribute to a more stable and prolonged inhibition of the proton pump.[5]
Chemical and Physicochemical Properties
A key differentiator between the two molecules is their core structure. Pantoprazole is a substituted benzimidazole, whereas this compound is an imidazopyridine derivative.[7][8] This structural difference influences their physicochemical properties, such as acid stability and pKa values.
The order of acid stability among several PPIs has been reported as this compound > pantoprazole > omeprazole > lansoprazole > rabeprazole.[6] This higher acid stability of this compound may influence its activation rate and duration of action.
The pKa values determine the extent of accumulation of the PPI in the acidic parietal cell canaliculus. The relevant pKa for pyridine protonation (pKa1) is crucial for this accumulation.
| Property | This compound | Pantoprazole |
| Core Structure | Imidazopyridine | Benzimidazole |
| pKa1 (Pyridine) | 4.04[2] | 3.92[9] or 3.83[1] |
| pKa2 (Benzimidazole) | Not applicable | 8.19[9] or 0.11[1] |
In Vitro H+/K+-ATPase Inhibition
The inhibitory potency of PPIs on the H+/K+-ATPase is often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Drug | IC50 (µM) |
| This compound | 3.2[10] or 6.2[11] |
| Pantoprazole | 6.8[10][12] |
Note: IC50 values can vary depending on the experimental conditions.
Pharmacokinetic Profile
A significant pharmacological distinction between this compound and pantoprazole lies in their pharmacokinetic profiles, particularly their plasma half-life.
| Pharmacokinetic Parameter | This compound | Pantoprazole |
| Oral Bioavailability | (S)-tenatoprazole sodium salt hydrate form has two-fold greater bioavailability than the free form in dogs[5] | ~77%[4] |
| Plasma Protein Binding | Data not available | 98%[13] |
| Elimination Half-life | ~7 hours[8] | 1-2 hours[13] |
| Metabolism | Primarily by CYP2C19 and CYP3A4[14][15] | Primarily by CYP2C19 and CYP3A4; also by sulfotransferase[4][16] |
This compound exhibits a substantially longer plasma half-life compared to pantoprazole and other benzimidazole-based PPIs.[8] This prolonged systemic exposure is a key feature that may contribute to a more sustained acid suppression.
Experimental Protocols
Determination of H+/K+-ATPase Inhibition (IC50)
A generalized protocol for determining the IC50 of a PPI on H+/K+-ATPase activity involves the following steps:
-
Preparation of H+/K+-ATPase-rich vesicles: Gastric mucosal tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the H+/K+-ATPase enzyme.[17]
-
Incubation with inhibitor: The vesicles are pre-incubated with varying concentrations of the test compound (e.g., this compound or pantoprazole) in a buffered solution.[17]
-
Initiation of ATPase reaction: The reaction is initiated by the addition of ATP. The hydrolysis of ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).[17]
-
Measurement of phosphate: The amount of released Pi is quantified using a colorimetric method, such as the malachite green assay.[17][18]
-
Calculation of IC50: The percentage of inhibition of H+/K+-ATPase activity at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]
Determination of pKa
The pKa values of ionizable drugs like PPIs can be determined using various methods, including:
-
Spectrophotometric Titration: This method involves measuring the change in the UV-Vis absorbance spectrum of the compound as a function of pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.
-
Potentiometric Titration: This technique involves titrating a solution of the drug with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The retention time of an ionizable compound in RP-HPLC is dependent on its ionization state and therefore on the pH of the mobile phase. By measuring the retention time at different pH values, the pKa can be determined.[20]
Visualizing the Mechanism and Workflow
Signaling Pathway of Proton Pump Inhibition
Caption: General mechanism of action for proton pump inhibitors.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of a PPI.
Logical Relationship of Pharmacokinetic and Pharmacodynamic Properties
Caption: Pharmacokinetic and pharmacodynamic relationship for this compound.
References
- 1. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pantoprazole - Wikipedia [en.wikipedia.org]
- 14. Roles of Human Liver Cytochrome P450 Enzymes in this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of Human Liver Cytochrome P450 Enzymes in this compound Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interaction of proton pump inhibitors with cytochromes P450: consequences for drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Tenatoprazole and Rabeprazole in Elderly Patients: A Guide for Researchers and Drug Development Professionals
An objective comparison of the performance, experimental data, and underlying mechanisms of tenatoprazole and rabeprazole for the treatment of acid-related disorders in the geriatric population.
This guide provides a detailed comparative analysis of two proton pump inhibitors (PPIs), this compound and rabeprazole, with a specific focus on their application in elderly patients. While direct head-to-head clinical trials in this demographic are not available, this document synthesizes existing data on their efficacy, pharmacokinetics, safety profiles, and mechanisms of action to support research, scientific, and drug development endeavors.
Executive Summary
Proton pump inhibitors are the cornerstone of therapy for acid-related gastrointestinal disorders. In the elderly, physiological changes and polypharmacy necessitate careful consideration of a PPI's pharmacokinetic and safety profile. This compound, a newer PPI, is characterized by a significantly longer plasma half-life, suggesting the potential for more sustained acid suppression.[1] Rabeprazole is noted for its rapid onset of action and a metabolic pathway that is less dependent on the CYP2C19 enzyme system, which can be advantageous in patients with genetic variations in this enzyme or those taking other medications metabolized by CYP2C19.[2]
This analysis reveals that while both drugs effectively inhibit the gastric H+/K+-ATPase, their distinct pharmacokinetic profiles may have clinical implications for the elderly. Rabeprazole has demonstrated efficacy and safety in elderly patients for the treatment of esophagitis.[3][4] Data for this compound in the elderly is more limited, with current research primarily focused on its pharmacodynamic effects in healthy adult volunteers.[5]
Mechanism of Action
Both this compound and rabeprazole are prodrugs that, in the acidic environment of the parietal cell secretory canaliculus, are converted to their active sulfenamide forms.[6][7] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thereby blocking the final step of gastric acid secretion.[6][7]
This compound, an imidazopyridine-based PPI, binds to cysteine residues 813 and 822 on the proton pump.[8] Rabeprazole, a substituted benzimidazole, also inhibits the H+/K+-ATPase at the secretory surface of the gastric parietal cell.[7]
Caption: Figure 1: General Signaling Pathway for Proton Pump Inhibitors.
Comparative Efficacy in Elderly Patients
Direct comparative efficacy studies between this compound and rabeprazole in geriatric populations are not available. However, a study by Pilotto et al. (2007) provides valuable data on rabeprazole's performance in patients over 65 with esophagitis.
Healing Rates of Esophagitis
In a study comparing four PPIs in elderly patients, rabeprazole (20 mg/d) demonstrated high efficacy in healing esophagitis over 8 weeks.[3][4]
| Treatment Group | Per Protocol Healing Rate (%) | Intention-to-Treat Healing Rate (%) |
| Rabeprazole 20 mg/d | 94.6 | 88.8 |
| Omeprazole 20 mg/d | 81.0 | 75.0 |
| Lansoprazole 30 mg/d | 90.7 | 85.0 |
| Pantoprazole 40 mg/d | 93.5 | 90.0 |
| Table 1: Healing Rates of Esophagitis in Elderly Patients (≥65 years) after 8 Weeks of Treatment. [3][9] |
Rabeprazole was significantly more effective than omeprazole in healing esophagitis in this elderly population.[3][4] For grade 1 esophagitis, rabeprazole, lansoprazole, and pantoprazole all showed 100% healing rates, which was significantly higher than omeprazole (81.8%).[3][4]
Symptom Relief
The same study also evaluated the relief of major GERD symptoms. Rabeprazole was highly effective in resolving heartburn, acid regurgitation, and epigastric pain.
| Symptom | Rabeprazole 20 mg/d (% relief) | Omeprazole 20 mg/d (% relief) | Lansoprazole 30 mg/d (% relief) | Pantoprazole 40 mg/d (% relief) |
| Heartburn | 100 | 86.9 | 82.4 | 100 |
| Acid Regurgitation | 90.1 | 100 | 75.0 | 92.9 |
| Epigastric Pain | 100 | 95.0 | 82.6 | 95.2 |
| Table 2: Symptom Disappearance Rates in Elderly Patients (≥65 years) after 8 Weeks of PPI Treatment. [3] |
Rabeprazole and pantoprazole were significantly more effective than omeprazole and lansoprazole in decreasing heartburn.[3]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are particularly important in the elderly, who may have altered drug absorption, distribution, metabolism, and excretion.
| Parameter | This compound | Rabeprazole |
| Plasma Half-life | ~7 hours (seven-fold longer than other PPIs)[1] | ~1-2 hours |
| Metabolism | Primarily by CYP2C19 and CYP3A4[10] | Primarily non-enzymatic reduction; less dependent on CYP2C19[2] |
| Dosing Adjustment in Elderly | Data not available | No dose adjustment required[11] |
| Table 3: Comparative Pharmacokinetic Parameters. |
The prolonged half-life of this compound may offer more consistent and sustained acid suppression, particularly during the night.[5] Studies in healthy volunteers have shown that this compound 40 mg is more potent than esomeprazole 40 mg in nocturnal acid control.[5]
Rabeprazole's metabolism, being less reliant on the polymorphic CYP2C19 enzyme, suggests more predictable pharmacokinetics across different patient populations, which is a significant advantage in the elderly who are often on multiple medications that could lead to drug-drug interactions.[2]
Safety and Tolerability in Elderly Patients
The long-term use of PPIs in older adults has been associated with several potential adverse effects, including an increased risk of fractures, Clostridium difficile infection, and certain nutritional deficiencies.[12]
This compound
Specific safety and tolerability data for this compound in elderly patients from large-scale clinical trials are not yet available. In studies with healthy volunteers, this compound was well tolerated.[5]
Rabeprazole
Rabeprazole has been shown to have a favorable adverse event profile in clinical trials.[13] In the comparative study in elderly patients, all four PPIs, including rabeprazole, were well tolerated.[4] No dose adjustments are typically required for elderly patients or those with renal or mild-to-moderate hepatic impairment.[11] Common side effects of rabeprazole include headache, diarrhea, and nausea.[14]
Experimental Protocols
Protocol for Comparative Study of PPIs in Elderly Patients with Esophagitis (Based on Pilotto et al., 2007)
This section outlines the methodology of the key clinical trial providing data on rabeprazole in the elderly.
Caption: Figure 2: Experimental Workflow for a Comparative PPI Study.
-
Study Design: Open, single-center, randomized study.[3]
-
Participants: 320 patients over 65 years of age with endoscopically confirmed esophagitis.[3]
-
Interventions: Patients were randomly assigned to receive one of the following treatments for 8 weeks: omeprazole 20 mg/d, lansoprazole 30 mg/d, pantoprazole 40 mg/d, or rabeprazole 20 mg/d.[3]
-
Outcome Measures: The primary outcomes were the healing rates of esophagitis, determined by endoscopy at 8 weeks. Secondary outcomes included the resolution of major symptoms (heartburn, acid regurgitation, epigastric pain), compliance, and the incidence of adverse events.[3]
-
Analysis: Both per-protocol and intention-to-treat analyses were conducted.[3]
Conclusion and Future Directions
This comparative analysis indicates that both this compound and rabeprazole are effective inhibitors of gastric acid secretion. Rabeprazole has a well-documented efficacy and safety profile in elderly patients with esophagitis.[3][4] Its pharmacokinetic profile, particularly its reduced reliance on CYP2C19 metabolism, makes it a potentially favorable option in this population.
This compound's prolonged plasma half-life presents a therapeutic advantage, especially for nocturnal acid control.[5] However, there is a clear need for dedicated clinical trials to evaluate the efficacy, safety, and pharmacokinetics of this compound specifically in elderly patients. Head-to-head comparative studies between this compound and rabeprazole in this demographic would be invaluable to definitively establish their relative merits and guide clinical decision-making.
Future research should focus on long-term safety data for this compound in the elderly and investigate the clinical impact of its extended acid suppression on outcomes such as healing rates of severe esophagitis and prevention of GERD complications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients. | Semantic Scholar [semanticscholar.org]
- 5. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Characterization of the inhibitory activity of this compound on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of four proton pump inhibitors for the short-term treatment of esophagitis in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound, a newly synthesized proton pump inhibitor, in healthy male Caucasian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proton pump inhibitors in the elderly population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse effects of proton-pump inhibitor use in older adults: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review article: rabeprazole's tolerability profile in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rabeprazole: MedlinePlus Drug Information [medlineplus.gov]
Tenatoprazole: A Comparative Analysis of Clinical Trial Outcomes Against Current Proton Pump Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenatoprazole is a novel proton pump inhibitor (PPI) that distinguishes itself from other drugs in its class through a unique imidazopyridine ring structure and a significantly longer plasma half-life.[1] While existing proton pump inhibitors (PPIs) are effective treatments for acid-related disorders, this compound's distinct pharmacokinetic profile suggests the potential for more consistent and prolonged acid suppression. This guide provides a comprehensive evaluation of the available clinical trial data for this compound, comparing its performance against established PPIs such as esomeprazole, omeprazole, lansoprazole, pantoprazole, and rabeprazole. The focus is on pharmacodynamic outcomes, with a discussion on the current landscape of clinical efficacy data.
Mechanism of Action and Signaling Pathway
Proton pump inhibitors, including this compound, act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells. This enzyme is the final step in the secretion of gastric acid. The prolonged plasma half-life of this compound, approximately seven times longer than that of other PPIs, is hypothesized to provide more sustained acid suppression, particularly during the nighttime.[1][2]
Pharmacodynamic Outcomes: Intragastric pH Control
Multiple clinical trials have evaluated the pharmacodynamic profile of this compound, primarily in healthy volunteers, by measuring intragastric pH over a 24-hour period. These studies consistently demonstrate that this compound achieves more potent and sustained acid suppression compared to esomeprazole, particularly during the overnight period.
Comparative Intragastric pH Data
The following tables summarize key pharmacodynamic outcomes from comparative studies between this compound and esomeprazole.
Table 1: 24-Hour Intragastric pH Control in Healthy Volunteers (Day 7) [1]
| Parameter | This compound 40 mg | Esomeprazole 40 mg | p-value |
| Median 24-h pH | 4.6 | 4.2 | < 0.05 |
| Median Daytime pH | 4.5 | 3.9 | < 0.01 |
| Median Night-time pH | 4.7 | 3.6 | < 0.01 |
| % Time pH > 4 (Night-time) | 64.3% | 46.8% | < 0.01 |
Table 2: S-Tenatoprazole vs. Esomeprazole: 24-Hour Intragastric pH Control in Healthy Male Subjects (Day 5) [3]
| Parameter | S-Tenatoprazole 30 mg | S-Tenatoprazole 60 mg | S-Tenatoprazole 90 mg | Esomeprazole 40 mg |
| Median 24-h pH | - | 5.19 | 5.34 | 4.76 |
| % Time with pH > 4 (24-h) | - | 77% | 80% | 63% |
| Median Nocturnal pH | 4.65 | 4.94 | 5.14 | 3.69 |
| % Time with pH > 4 (Nocturnal) | 64% | 73% | 77% | 46% |
| Subjects with Nocturnal Acid Breakthrough (%) | 56.7% | 43.3% | 54.8% | 90.3% |
| Subjects with >16h with pH > 4 (%) | - | 83.3% | 87.1% | 41.9% |
Note: S-tenatoprazole is the S-enantiomer of this compound.
These data indicate that this compound and its S-enantiomer lead to a significantly higher intragastric pH and a greater percentage of time with pH above 4, especially during the night, compared to a standard dose of esomeprazole.[1][3] This is a critical finding, as nocturnal acid breakthrough is a clinical challenge in the management of gastroesophageal reflux disease (GERD).[1]
Clinical Efficacy: Erosive Esophagitis and GERD Symptoms
A crucial aspect of evaluating a new PPI is its clinical efficacy in healing erosive esophagitis and providing symptom relief in patients with GERD. While the pharmacodynamic data for this compound are promising, there is a notable lack of published results from large-scale, randomized, controlled clinical trials directly comparing the clinical efficacy of this compound with other PPIs.
A key clinical trial, NCT00282555, was designed to assess the healing rate of erosive or ulcerative esophagitis with different doses of S-tenatoprazole-Na compared to esomeprazole.[4] However, this study is listed as "suspended" and has not publicly reported any results.[4] This absence of direct comparative clinical efficacy data is a significant limitation in the current evaluation of this compound.
For context, existing PPIs have well-established efficacy in healing erosive esophagitis. Head-to-head comparative trials of current PPIs have shown high healing rates, although some studies suggest minor differences in efficacy, particularly in more severe grades of esophagitis.[5][6][7]
Experimental Protocols
The methodologies employed in the key pharmacodynamic studies cited provide a framework for understanding the presented data.
24-Hour Intragastric pH Monitoring Studies
-
Study Design: The majority of studies were randomized, double-blind, crossover trials.[1][3]
-
Participants: Typically involved healthy, Helicobacter pylori-negative male and female volunteers.
-
Intervention: Administration of single or multiple doses of this compound (or S-tenatoprazole) and a comparator PPI (e.g., esomeprazole) at specified dosages.
-
Data Collection: Continuous 24-hour intragastric pH monitoring was performed using a pH catheter or a wireless pH capsule. Data was typically collected at baseline and after a period of treatment (e.g., on day 1, 5, or 7).
-
Key Parameters Measured:
-
Median 24-hour, daytime, and nighttime intragastric pH.
-
Percentage of time with intragastric pH > 4.
-
Occurrence and duration of nocturnal acid breakthrough (defined as a drop in pH to <4 for at least one continuous hour during the overnight period).
-
Safety and Tolerability
In the available short-term studies conducted in healthy volunteers, this compound has been reported to be well-tolerated.[1] The incidence of adverse events was generally low and comparable to that of esomeprazole. However, comprehensive long-term safety data from large-scale clinical trials in patient populations are not yet available. The long-term safety of PPIs as a class has been a subject of ongoing discussion, with concerns raised about potential risks such as an increased risk of fractures, infections, and micronutrient deficiencies with prolonged use.[8][9]
Conclusion and Future Directions
The available evidence, primarily from pharmacodynamic studies in healthy volunteers, suggests that this compound offers more potent and sustained intragastric acid suppression, particularly at night, compared to esomeprazole.[1][3] This superior acid control is attributed to its longer plasma half-life.[1][2]
However, a critical gap exists in the clinical literature regarding the comparative efficacy of this compound in healing erosive esophagitis and resolving GERD symptoms in patient populations. The suspension of a key clinical trial (NCT00282555) has left these crucial questions unanswered.[4]
For researchers, scientists, and drug development professionals, the existing data on this compound presents a compelling case for its potential advantages in acid control. Nevertheless, the translation of these pharmacodynamic benefits into superior clinical outcomes remains to be demonstrated in robust, large-scale comparative clinical trials. Future research should focus on completing and publishing the results of such trials to fully elucidate the clinical utility of this compound in the management of acid-related disorders. Until such data becomes available, the positioning of this compound relative to current PPIs in clinical practice cannot be definitively established.
References
- 1. This compound, a novel proton pump inhibitor with a prolonged plasma half-life: effects on intragastric pH and comparison with esomeprazole in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Pharmacological Management of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Comparative study of omeprazole, lansoprazole, pantoprazole and esomeprazole for symptom relief in patients with reflux esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Comparison of Tegoprazan and Lansoprazole in Patients With Erosive Esophagitis up to 4 Weeks: A Multi‐Center, Randomized, Double‐Blind, Active‐Comparator Phase 4 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uspharmacist.com [uspharmacist.com]
- 9. What is the update on long-term safety evidence with proton pump inhibitor use? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
assessing tenatoprazole efficacy in patients non-responsive to other PPIs
For Researchers, Scientists, and Drug Development Professionals
An estimated 10-40% of patients with gastroesophageal reflux disease (GERD) do not respond adequately to standard proton pump inhibitor (PPI) therapy, a condition known as PPI-refractory GERD (rGERD)[1][2]. This poses a significant clinical challenge and has spurred the development of novel acid-suppressing agents. Tenatoprazole, an imidazopyridine-based PPI, has emerged as a potential alternative due to its distinct pharmacokinetic profile, notably a longer plasma half-life compared to conventional benzimidazole-based PPIs. This guide provides a comparative analysis of this compound's efficacy, supported by available experimental data, for researchers and professionals in drug development.
Comparative Efficacy: this compound vs. Other PPIs
While direct clinical trial data on this compound exclusively in a PPI-non-responsive population is limited, studies in healthy volunteers and patients with erosive esophagitis provide valuable insights into its potential advantages, particularly in controlling nocturnal acid breakthrough.
Intragastric pH Control
This compound's prolonged plasma half-life of approximately 7 hours, significantly longer than the roughly 1-hour half-life of most other PPIs, is believed to contribute to more sustained acid suppression. This is especially relevant for managing nocturnal acid breakthrough, a common issue in patients with GERD.
Table 1: Comparison of Intragastric pH with this compound and Esomeprazole in Healthy Volunteers
| Parameter | This compound (40 mg) | Esomeprazole (40 mg) | p-value | Reference |
| 24-hour Median pH | 4.6 | 4.2 | < 0.05 | [3] |
| Night-time Median pH | 4.7 | 3.6 | < 0.01 | [3] |
| % Time with pH > 4 (Night-time) | 64.3% | 46.8% | < 0.01 | [3] |
| Nocturnal Acid Breakthrough Duration | Significantly Shorter | - | - | [3] |
Table 2: S-Tenatoprazole-Na vs. Esomeprazole in Healthy Male Subjects (Day 5)
| Parameter | S-Tenatoprazole-Na (60 mg) | S-Tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) | p-value | Reference |
| 24-hour Median pH | 5.19 ± 0.52 | 5.34 ± 0.45 | 4.76 ± 0.82 | < 0.002 | [4] |
| % Time with pH > 4 (24-hour) | 77 ± 12 | 80 ± 11 | 63 ± 11 | < 0.0001 | [4] |
| Nocturnal Median pH | 4.94 ± 0.65 | 5.14 ± 0.64 | 3.69 ± 1.18 | < 0.0001 | [4] |
| % Time with pH > 4 (Nocturnal) | 73 ± 17 | 77 ± 12 | 46 ± 17 | < 0.0001 | [4] |
Healing of Erosive Esophagitis
While a head-to-head trial in a strictly PPI-refractory population is not available, a clinical trial (NCT00282555) was designed to assess the efficacy of various doses of S-tenatoprazole-Na compared to esomeprazole in healing erosive or ulcerative esophagitis. Although the study was suspended and results are not published, the design indicates an interest in establishing this compound's efficacy in this patient group.
Newer agents like vonoprazan, a potassium-competitive acid blocker (P-CAB), have shown high efficacy in healing PPI-resistant erosive esophagitis[5]. In a meta-analysis, vonoprazan 20 mg demonstrated healing rates of 91.7% at 4 weeks and 88.5% at 8 weeks in patients with PPI-resistant erosive esophagitis[5]. While not a direct comparison, these findings highlight the potential for novel mechanisms and pharmacokinetics to address the unmet needs in rGERD.
Experimental Protocols
The assessment of a new PPI's efficacy in a non-responsive population requires rigorous and standardized experimental protocols.
24-Hour Ambulatory pH-Impedance Monitoring
This is the gold standard for diagnosing and characterizing GERD, especially in patients with refractory symptoms.
-
Patient Population: Patients with persistent typical GERD symptoms (heartburn, regurgitation) despite at least 8 weeks of a standard or double-dose PPI therapy.
-
Procedure: A thin catheter with multiple pH and impedance sensors is passed through the nose into the esophagus. The distal pH sensor is typically placed 5 cm above the upper border of the lower esophageal sphincter (LES), as determined by manometry.
-
Data Collection: The device records pH and impedance data for 24 hours. Patients are instructed to maintain a diary of their symptoms, meals, and sleep periods.
-
Key Metrics:
-
Acid Exposure Time (AET): Percentage of time the esophageal pH is below 4.
-
Number of Reflux Episodes: Categorized into acid, weakly acidic, and non-acidic reflux.
-
Symptom Association Probability (SAP): A statistical measure to determine the likelihood that a patient's symptoms are related to reflux events. A positive SAP is often considered a predictor of a favorable outcome after anti-reflux surgery[6].
-
Upper Gastrointestinal Endoscopy
Endoscopy is crucial for the initial diagnosis and for assessing the healing of erosive esophagitis.
-
Patient Population: Patients with GERD symptoms, particularly those with alarm features or those who are refractory to PPI therapy.
-
Procedure: A flexible endoscope with a camera is passed through the mouth to visualize the esophagus, stomach, and duodenum.
-
Grading of Erosive Esophagitis: The severity of erosive esophagitis is typically graded using the Los Angeles (LA) Classification system:
-
Grade A: One or more mucosal breaks no longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade B: One or more mucosal breaks longer than 5 mm, that do not extend between the tops of two mucosal folds.
-
Grade C: One or more mucosal breaks that are continuous between the tops of two or more mucosal folds but which involve less than 75% of the circumference.
-
Grade D: One or more mucosal breaks which involve at least 75% of the esophageal circumference.
-
-
Follow-up: For patients with severe erosive esophagitis (LA Grades C or D), a repeat endoscopy after a course of treatment is recommended to confirm healing[7].
Visualizing the Pathways and Processes
Gastric Acid Secretion and PPI Inhibition
The following diagram illustrates the signaling pathways that regulate gastric acid secretion by the parietal cells and the mechanism of action of proton pump inhibitors.
Caption: Signaling pathway of gastric acid secretion and PPI inhibition.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines the logical flow of a clinical trial designed to evaluate the efficacy of this compound in patients who are non-responsive to other PPIs.
References
- 1. PPI Refractory Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of medical therapy for proton pump inhibitor nonresponsive gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. Vonoprazan in Management of Refractory Gastroesophageal Reflux Disease: An Indian Expert Group Consensus Statements [japi.org]
- 6. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]
- 7. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Tenatoprazole: A Guide for Laboratory Professionals
The following provides essential safety and logistical information for the proper disposal of Tenatoprazole, a proton pump inhibitor used in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound Hazard Profile
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is compiled from Safety Data Sheets (SDS).[1][2][3]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Personal Protective Equipment (PPE) and Handling
Due to the identified hazards, all personnel handling this compound, including for disposal, must wear appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.[3]
-
Lab Coat: A standard lab coat is required to prevent skin contact.[3]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[3]
Step-by-Step Disposal Protocol
Improper disposal, such as flushing down the drain or mixing with general trash, is prohibited as it can lead to environmental contamination and pose risks to public health.[4][5] Pharmaceutical waste must be managed as a regulated waste stream.[6][7]
Step 1: Waste Identification and Segregation
-
Pure this compound (Unused/Expired): This is considered chemical waste. It should not be mixed with non-hazardous waste.
-
Contaminated Labware: Items such as gloves, weighing papers, pipette tips, and empty stock containers that have come into direct contact with this compound are also considered chemical waste.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.[1][5] They must be collected as hazardous chemical waste.
Step 2: Containerization
-
Solid Waste:
-
Place pure this compound powder and grossly contaminated items (e.g., weighing boats with visible residue) into a dedicated, sealable, and clearly labeled hazardous waste container.
-
For sharps waste (needles, scalpels) contaminated with this compound, use a designated sharps container appropriate for chemical contamination.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, leak-proof, and sealable hazardous waste container (e.g., a designated carboy).
-
Ensure the container is appropriate for the solvents used.
-
Step 3: Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste."
-
The label must include:
Step 4: Storage
-
Store sealed waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Keep waste containers closed at all times, except when adding waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Most pharmaceutical waste is treated via incineration at a permitted facility to ensure complete destruction.[4]
-
Maintain all necessary documentation and records of waste disposal as required by your institution and regulatory bodies like the EPA.[4][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. anentawaste.com [anentawaste.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Tenatoprazole
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tenatoprazole, a proton pump inhibitor. Adherence to these procedures is critical to mitigate risks of exposure and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols and handling guidelines is mandatory.
Personal Protective Equipment (PPE) and Hazard Summary
A summary of recommended PPE and the hazard classifications for this compound are provided below to facilitate a quick safety assessment.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) [1][2] | Wear protective gloves and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |
| Skin Irritation (Category 2) [1][2] | Wear protective gloves and clothing.[2][3] |
| Serious Eye Irritation (Category 2A) [1][2] | Wear eye protection/face protection (e.g., safety glasses, goggles, or face shield).[2] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3) [1][2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[2] In case of inadequate ventilation, wear respiratory protection. |
Note: As of the latest safety data sheets, specific occupational exposure limits (OELs) for this compound have not been established.[1][3] Therefore, it is crucial to handle it as a hazardous compound and minimize exposure through engineering controls and appropriate PPE.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step operational plan should be followed:
1. Engineering Controls:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Ensure proper ventilation in the laboratory space where the compound is stored and handled.[2]
2. Personal Protective Equipment (PPE) Protocol:
-
Gloves: Wear two pairs of chemotherapy-rated gloves that meet ASTM D6978 standards.[4][5] Change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated.[4][5]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][5]
-
Eye and Face Protection: Use safety glasses with side shields, chemical splash goggles, or a face shield.[2][6]
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a containment device, a NIOSH-approved respirator (e.g., an N95 or higher) should be used.[7]
3. Handling and Experimental Workflow:
A visual representation of the safe handling workflow for this compound is provided below.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound should be considered hazardous waste.
-
Place all contaminated solid waste into a clearly labeled, sealed, and leak-proof hazardous waste container.
2. Disposal of Unused this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
For disposal of unused or expired this compound, follow your institution's hazardous chemical waste procedures. This typically involves collection by a certified hazardous waste disposal service.
-
If a take-back program is available, that is the preferred method of disposal.[8]
-
In the absence of a take-back program, unused medicine can be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash, provided this aligns with local regulations.[8][9] Never crush pills or capsules before mixing.[8]
3. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear full PPE, including respiratory protection, for spill cleanup.
-
For small spills, gently cover with an absorbent material. For larger spills, contain the spill if possible.
-
Collect the spilled material and absorbent using tools that will not generate dust.
-
Place all cleanup materials into a sealed hazardous waste container.
-
Thoroughly decontaminate the spill area.
By implementing these safety and handling procedures, researchers can minimize their risk of exposure to this compound and maintain a safe and compliant laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. osha.gov [osha.gov]
- 5. utoledo.edu [utoledo.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epcc.edu [epcc.edu]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
